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  • Product: [(2-Chlorophenyl)methyl]dimethylamine
  • CAS: 10175-31-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of [(2-Chlorophenyl)methyl]dimethylamine

Executive Summary [(2-Chlorophenyl)methyl]dimethylamine, widely recognized in industrial nomenclature as 2-chloro-N,N-dimethylbenzylamine (CAS No. 10175-31-2), is a highly reactive, ortho-chlorinated tertiary amine [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Chlorophenyl)methyl]dimethylamine, widely recognized in industrial nomenclature as 2-chloro-N,N-dimethylbenzylamine (CAS No. 10175-31-2), is a highly reactive, ortho-chlorinated tertiary amine [1]. Serving as a critical chemical intermediate, this compound is foundational in the synthesis of specialized organic architectures, including active pharmaceutical ingredients (APIs), phase-transfer catalysts, and advanced agrochemicals [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols designed for high-yield, high-purity isolation.

Structural Causality and Physicochemical Properties

The molecular architecture of 2-chloro-N,N-dimethylbenzylamine ( C9​H12​ClN ) is defined by two interacting functional groups: an ortho-chloro substituent and a benzylic dimethylamino group [3].

  • Steric and Electronic Effects: The chlorine atom at the ortho position induces significant steric hindrance around the benzylic carbon. Electronically, the electron-withdrawing inductive effect of the halogen slightly modulates the basicity of the tertiary amine compared to unsubstituted analogs [4].

  • Lipophilicity: With a LogP of approximately 2.40 to 2.70, the molecule exhibits pronounced lipophilicity, making it highly soluble in organic solvents and capable of crossing lipid membranes—a highly desirable trait for downstream pharmacological applications [5].

Quantitative Data Summary
PropertyValueMethod / Condition
IUPAC Name 1-(2-chlorophenyl)-N,N-dimethylmethanamineComputed by Lexichem TK 2.7.0 [3]
Molecular Weight 169.65 g/mol Computed [3]
Boiling Point 215–219 °CAt 101.33 kPa (1 atm) [6]
Density 1.057–1.06 g/cm³At 20 °C [6]
Flash Point 87.5 °CClosed Cup [6]
LogP (Lipophilicity) 2.40 – 2.70At 23 °C, pH 10 [5]
Vapor Pressure 22–160 PaAt 20–50 °C [5]

Synthetic Methodologies: A Self-Validating Approach

The primary and most straightforward industrial method for synthesizing[(2-Chlorophenyl)methyl]dimethylamine is through a nucleophilic substitution ( SN​2 ) reaction between 2-chlorobenzyl chloride and dimethylamine [7].

Workflow Visualization

Workflow Step1 1. Reagent Mixing 2-Chlorobenzyl Chloride + Dimethylamine Step2 2. Nucleophilic Substitution (SN2) Temperature: 130-150°C, Pressure: 8-31 bar Step1->Step2 Step3 3. Depressurization & Cooling Quenching the reaction Step2->Step3 Step4 4. Phase Separation Aqueous vs. Organic Layer Step3->Step4 Step5 5. Fractional Vacuum Distillation Target Fraction: ~90°C at 13 Torr Step4->Step5 Organic Phase Product Pure 2-chloro-N,N-dimethylbenzylamine (>99% Purity) Step5->Product Distillate

Fig 1: Experimental workflow for the synthesis and purification of 2-chloro-N,N-dimethylbenzylamine.

Detailed Experimental Protocol (Nucleophilic Substitution)

To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding analytical checkpoints to confirm causality and success at every stage.

Step 1: Reactor Setup & System Purging

  • Action: Charge a high-pressure continuous or batch reactor with 2-chlorobenzyl chloride and a suitable non-polar solvent (e.g., toluene). Purge the system with inert nitrogen gas.

  • Validation Checkpoint: Monitor the pressure gauge for 15 minutes. Zero pressure decay validates the integrity of the reactor seals, which is critical before introducing volatile amines.

Step 2: High-Pressure Nucleophilic Addition

  • Action: Introduce a stream of preheated dimethylamine into the mixing chamber. Elevate the reaction temperature to 130–150 °C and maintain a system pressure between 8 and 31 bar [8][9].

  • Causality: The ortho-chloro group sterically shields the benzylic carbon. Elevated thermal energy (130–150 °C) is required to overcome the activation energy barrier for the SN​2 transition state, while the high pressure ensures the dimethylamine remains in the liquid phase to maximize collision frequency.

Step 3: Reaction Monitoring & Quenching

  • Action: Allow the reaction to proceed for 1 to 5 hours. Cool the mixture to ambient temperature (20 °C) and carefully depressurize the vessel [8].

  • Validation Checkpoint: Draw an aliquot and analyze via Thin Layer Chromatography (TLC). The complete consumption of the higher- Rf​ 2-chlorobenzyl chloride spot confirms reaction completion.

Step 4: Phase Separation

  • Action: Add deionized water to the mixture to dissolve the dimethylammonium chloride byproduct.

  • Validation Checkpoint: Allow the mixture to settle. The formation of two distinct, sharply defined layers validates successful salt extraction. Isolate the dense organic layer containing the target product.

Step 5: Fractional Vacuum Distillation

  • Action: Strip the toluene solvent under mild vacuum. Proceed to fractionally distill the remaining liquid under reduced pressure (e.g., 13 Torr), collecting the fraction that boils at approximately 90 °C [10].

  • Causality: A common byproduct of this synthesis is 2-chlorobenzaldehyde, which has a boiling point nearly identical to the target product at atmospheric pressure. Vacuum distillation alters the relative volatilities, allowing for precise separation while preventing the thermal degradation of the amine [8].

  • Validation Checkpoint: Perform GC-FID (Gas Chromatography-Flame Ionization Detection) on the collected distillate. A single peak representing >99% area, specifically lacking the aldehyde signature, validates the final purity.

Safety and Handling

As a highly reactive amine and chlorinated aromatic, [(2-Chlorophenyl)methyl]dimethylamine requires stringent handling protocols. The United Nations designated GHS hazard classification identifies it as an Irritant (Signal Word: Warning) [7]. It poses acute toxicity risks upon oral ingestion or dermal contact and causes serious eye irritation [3]. All synthetic procedures must be conducted within a certified fume hood using appropriate PPE, and thermal degradation must be avoided to prevent the release of toxic hydrogen chloride ( HCl ) or nitrogen oxide ( NOx​ ) gases.

References

  • PubChem, "1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014", National Institutes of Health. URL: [Link]

  • Chemsrc, "CAS No. 10175-31-2 | 2-chloro-N,N-dimethylbenzylamine", Chemsrc. URL:[Link]

  • Google Patents, "Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus (US20120197042A1)", Googleapis.

Sources

Exploratory

In Vitro Mechanism of Action for [(2-Chlorophenyl)methyl]dimethylamine: From Pharmacophore Scaffold to Cyclometallated Chemotherapeutics

Executive Summary & Core Rationale [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2), also known as 2-chloro-N,N-dimethylbenzylamine, is a highly versatile ortho-chlorinated tertiary amine[1]. In isolation, this sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

[(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2), also known as 2-chloro-N,N-dimethylbenzylamine, is a highly versatile ortho-chlorinated tertiary amine[1]. In isolation, this small molecule exhibits negligible innate cytotoxicity in standard cellular assays[2]. However, its profound in vitro biological activity is realized exclusively through its function as a structural pharmacophore in organic synthesis or as a robust bidentate (C,N) carrier ligand in transition metal-based metallodrugs[3].

The ortho-chloro substitution is not merely a decorative functional group; it provides critical steric hindrance and modulates the electron density of the aromatic ring. This inductive effect alters the basicity of the dimethylamino group, dictating the stereochemistry, lipophilicity, and thermodynamic stability of the resulting biologically active complexes. This whitepaper elucidates the dual-modality in vitro mechanism of action (MoA) of [(2-Chlorophenyl)methyl]dimethylamine derivatives, focusing on their roles in DNA intercalation, topoisomerase inhibition, and mitochondrial dysregulation.

Organometallic Mechanism of Action: Cytotoxicity & Apoptosis

When [(2-Chlorophenyl)methyl]dimethylamine is reacted with transition metals such as Palladium (Pd), Platinum (Pt), Molybdenum (Mo), or Tungsten (W), it undergoes ortho-metalation to form cyclometallated complexes[3]. The resulting metallodrugs exhibit potent in vitro antimicrobial, antileishmanial, and anticancer activities through three distinct, self-validating mechanistic pathways[2][3][4].

DNA Intercalation and Minor Groove Binding

The planar geometry of Pt(II) and Pd(II) complexes bearing the 2-chloro-N,N-dimethylbenzylamine ligand allows for direct interaction with nucleic acids. Amphiphilic Pt(II) complexes utilizing this scaffold have been shown to specifically recognize and intercalate into AT-rich oligonucleotides over other types of DNA or RNA[4].

  • Causality: The dimethylamino group enhances the aqueous solubility of the complex, while the chlorinated aromatic ring participates in π-π stacking interactions with DNA base pairs. This distorts the DNA double helix, preventing the progression of replication forks and arresting the cell cycle in vitro[4].

Topoisomerase IB Inhibition

Cyclopalladated complexes of N,N-dimethylbenzylamine derivatives act as potent inhibitors of DNA Topoisomerase IB[2].

  • Causality: Topoisomerase IB normally relieves DNA supercoiling by creating transient single-strand breaks. The metal complex binds to the enzyme-DNA cleavage complex, stabilizing it and preventing the religation step. This converts transient single-strand breaks into lethal double-strand breaks, triggering rapid apoptosis in tumor cell lines and parasitic models (e.g., Leishmania)[2].

Mitochondrial Dysfunction and Calcium Dysregulation

Beyond nuclear targets, these complexes induce severe mitochondrial stress. In vitro assays demonstrate that treatment with cyclopalladated N,N-dimethylbenzylamine derivatives triggers a massive release of intracellular calcium ( Ca2+ ) and the generation of reactive oxygen species (ROS)[2].

  • Causality: The metal center, stabilized by the 2-chloro-N,N-dimethylbenzylamine ligand, interacts with critical thiol groups on mitochondrial membrane proteins. This interaction collapses the mitochondrial membrane potential ( ΔΨm​ ), opening the permeability transition pore and initiating the intrinsic apoptotic cascade[2].

MoA_Pathway Compound [(2-Chlorophenyl)methyl]dimethylamine (Inactive Precursor) MetalComplex Cyclometallated Pd/Pt Complex (Active Metallodrug) Compound->MetalComplex Ortho-metalation (C,N-bidentate) DNA DNA Intercalation (AT-rich Minor Groove) MetalComplex->DNA π-π Stacking Topo Topoisomerase IB Inhibition MetalComplex->Topo Cleavage Complex Stabilization Mito Mitochondrial Dysfunction (Ca2+ Dysregulation) MetalComplex->Mito Thiol Binding Apoptosis Apoptosis / Programmed Cell Death DNA->Apoptosis Topo->Apoptosis Mito->Apoptosis

Fig 1: Logical relationship of [(2-Chlorophenyl)methyl]dimethylamine activation and MoA.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of [(2-Chlorophenyl)methyl]dimethylamine-derived complexes, the following self-validating protocols are employed. These methods are designed with internal topological readouts to ensure data trustworthiness.

Protocol A: In Vitro Plasmid DNA Cleavage (Nuclease) Assay

This assay determines the ability of the synthesized Mo(CO)6 or W(CO)6 complexes to induce DNA strand breaks[3].

  • Rationale for pBR322: Supercoiled pBR322 plasmid DNA (Form I) is utilized because its topological state is highly sensitive to damage. A single-strand break yields relaxed circular DNA (Form II), while a double-strand break yields linear DNA (Form III). This provides a self-validating visual readout of the cleavage mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve the [(2-Chlorophenyl)methyl]dimethylamine metal complex in 1% DMSO to create a 1 mM stock solution. Dilute to working concentrations (10–100 µM) using 50 mM Tris-HCl buffer (pH 7.2) to mimic physiological conditions.

  • Incubation: In a sterile microcentrifuge tube, combine 1 µg of supercoiled pBR322 DNA, the complex solution, and 10 µM H2​O2​ (to act as a co-oxidant for nuclease activity)[3]. Incubate at 37°C for 24 hours.

  • Electrophoresis: Add 2 µL of loading dye (containing bromophenol blue and glycerol) to quench the reaction. Load the samples onto a 1.0% agarose gel in 1X TAE buffer.

  • Separation: Run the gel at 80 V for 90 minutes. The compact Form I will migrate fastest, followed by Form III, with the bulky Form II migrating slowest.

  • Quantification: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes. Visualize under UV light and quantify the conversion of Form I to Forms II/III using densitometry software.

Workflow Prep 1. Complex Synthesis Incubate 2. pBR322 DNA Incubation Prep->Incubate Electro 3. Agarose Gel Electrophoresis Incubate->Electro Quant 4. Densitometric Analysis Electro->Quant

Fig 2: Self-validating experimental workflow for in vitro DNA cleavage assessment.

Protocol B: Topoisomerase IB Relaxation Assay

To confirm that apoptosis is driven by Topo IB inhibition, a relaxation assay is performed[2].

  • Rationale: By incubating the complex with recombinant Topo IB and supercoiled DNA, we can determine if the compound acts as a catalytic inhibitor (preventing any relaxation) or a poison. The inclusion of Camptothecin serves as a self-validating positive control.

  • Reaction Setup: Mix 0.5 µg of pBR322 DNA with 1 Unit of recombinant human Topoisomerase IB in relaxation buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2​ , 0.1 mM EDTA, pH 7.5).

  • Drug Treatment: Add the [(2-Chlorophenyl)methyl]dimethylamine complex at varying concentrations (1–50 µM).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K (50 µg/mL) to digest the enzyme.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel. An active Topo IB inhibitor will preserve the supercoiled Form I band, preventing the appearance of the laddered relaxed topoisomers.

Quantitative Data Presentation

The following tables summarize the structural parameters and comparative in vitro efficacy of [(2-Chlorophenyl)methyl]dimethylamine and its resulting complexes.

Table 1: Physicochemical & Structural Parameters of the Ligand Scaffold

ParameterValue / DescriptionImpact on In Vitro Function
CAS Number 10175-31-2[1]Unique identifier for the 2-chloro derivative.
Molecular Weight 169.65 g/mol [1]Low molecular weight ensures high ligand mobility.
Ligand Denticity Bidentate (C,N) or Monodentate (N)[3]Allows formation of highly stable, square-planar metallodrugs.
LogP (Estimated) ~2.8Optimal lipophilicity for cellular membrane permeation in vitro.

Table 2: Comparative In Vitro Mechanisms of Coordinated Complexes

Complex TypePrimary In Vitro TargetObservable In Vitro EffectRef.
Pd(II)-dmba Topoisomerase IB, MitochondriaApoptosis, Ca2+ dysregulation, ΔΨm​ collapse[2]
Pt(II)-dmba AT-rich DNA (Minor Groove)Cell cycle arrest, excimer emission at 600 nm[4]
Mo(CO)6 / W(CO)6 Plasmid DNAROS-dependent DNA cleavage (Nuclease activity)[3]

References

  • Mahmud, T., et al. "Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6". ResearchGate. URL: [Link]

  • "New Insights into the Mechanism of Action of the Cyclopalladated Complex (CP2) in Leishmania: Calcium Dysregulation, Mitochondrial Dysfunction, and Cell Death". PubMed Central (NIH). URL: [Link]

  • "Organoplatinum(II) Complexes Self-Assemble and Recognize AT-Rich Duplex DNA Sequences". ACS Publications. URL: [Link]

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of [(2-Chlorophenyl)methyl]dimethylamine: A Technical Guide for Drug Development

Executive Summary [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2) is a critical building block in medicinal chemistry. This whitepaper elucidates its physicochemical properties, predicted pharmacokinetic (PK) prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2) is a critical building block in medicinal chemistry. This whitepaper elucidates its physicochemical properties, predicted pharmacokinetic (PK) profile, and metabolic pathways, providing drug development professionals with actionable methodologies for in vitro evaluation and structural optimization.

Structural Pharmacology and Strategic Importance

[(2-Chlorophenyl)methyl]dimethylamine, also designated as 2-chloro-N,N-dimethylbenzenemethanamine, is a highly versatile small molecule scaffold 1. Structurally, it features a benzene ring substituted at the ortho position with a chlorine atom, coupled with a dimethylamino side chain 2. This specific architecture is heavily utilized in the pharmaceutical industry for synthesizing complex active pharmaceutical ingredients (APIs) and exploring new chemical spaces for therapeutic interventions 3. Furthermore, its ability to act as a monodentate ligand in coordination chemistry has led to its use in synthesizing transition metal complexes (e.g., with Molybdenum and Tungsten) that are actively investigated for novel antitumoral properties 4.

Physicochemical Drivers of Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any derivative incorporating this scaffold is heavily influenced by its baseline physicochemical traits 2.

  • Absorption: With a molecular weight of 169.65 g/mol and a highly lipophilic benzyl core, the un-ionized form of the molecule readily permeates lipid bilayers via passive diffusion.

  • Distribution: The tertiary amine group imparts significant basicity (estimated pKa ~9.0). At physiological pH (7.4), the molecule is predominantly protonated. This cationic state, combined with lipophilicity, drives a high volume of distribution (Vd) and potential lysosomal trapping in acidic subcellular compartments.

  • Steric Shielding: The ortho-chlorine atom provides steric hindrance that protects the benzylic carbon from rapid oxidation, a deliberate design choice in medicinal chemistry to extend the in vivo half-life of the pharmacophore.

Core Metabolic Pathways

Biotransformation of [(2-Chlorophenyl)methyl]dimethylamine is primarily mediated by hepatic Phase I enzymes. The metabolic fate is governed by the nucleophilic nitrogen and the sterically hindered aromatic ring.

  • N-Demethylation (Major Pathway): Cytochrome P450 enzymes (notably CYP3A4 and CYP2D6) catalyze the oxidative cleavage of the N-methyl groups. This sequential process generates the secondary amine (N-methyl-1-(2-chlorophenyl)methanamine) and subsequently the primary amine.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs), particularly FMO3, oxidize the tertiary amine to form a highly polar N-oxide, facilitating rapid renal excretion.

  • Aromatic Hydroxylation: CYP-mediated oxidation of the aromatic ring yields phenolic derivatives. The electron-withdrawing chlorine atom slightly deactivates the ring, directing hydroxylation to the meta or para positions relative to the alkylamine chain.

Metabolic_Pathways Parent [(2-Chlorophenyl)methyl]dimethylamine (Parent Scaffold) NDemethyl1 N-methyl-1-(2-chlorophenyl)methanamine (Secondary Amine) Parent->NDemethyl1 CYP3A4 / CYP2D6 (N-Demethylation) NOxide N-Oxide Derivative (Phase I Metabolite) Parent->NOxide FMO3 (N-Oxidation) AromHydrox Hydroxylated Metabolites (Phenolic Derivatives) Parent->AromHydrox CYP450 (Aromatic Hydroxylation) NDemethyl2 (2-Chlorophenyl)methanamine (Primary Amine) NDemethyl1->NDemethyl2 CYP3A4 / CYP2D6 (N-Demethylation)

Predicted Phase I metabolic pathways of [(2-Chlorophenyl)methyl]dimethylamine.

Experimental Workflows: Self-Validating Systems for MetID

To empirically validate the clearance rate and metabolic profile of this scaffold, researchers must employ rigorous in vitro models. The following protocol outlines a self-validating Metabolite Identification (MetID) assay.

Protocol: Human Liver Microsome (HLM) Stability and MetID

Expertise & Causality: HLMs are selected over S9 fractions or primary hepatocytes because they are highly enriched in CYP450 and FMO enzymes—the primary drivers of tertiary amine clearance. This isolates Phase I metabolic variables without the confounding factors of Phase II conjugation, providing a cleaner analytical baseline.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of [(2-Chlorophenyl)methyl]dimethylamine in anhydrous DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP450 enzymes, ensuring physiological enzyme kinetics.

  • Incubation Assembly: Combine the substrate with pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: A 0.5 mg/mL concentration provides sufficient enzyme density for linear kinetics while minimizing non-specific protein binding that could artificially lower the apparent clearance rate.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: Utilizing a regenerating system rather than direct NADPH ensures that cofactor depletion does not prematurely halt the metabolic reaction, ensuring a self-validating linear kinetic curve over the assay duration.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile serves a dual purpose: it instantaneously denatures metabolic enzymes to lock the reaction at the exact time point, and it precipitates soluble proteins to prevent LC-MS/MS column fouling.

  • Data Acquisition: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF) for mass defect filtering and structural elucidation.

MetID_Workflow A 1. Incubation HLMs + NADPH B 2. Quenching Cold Acetonitrile A->B Time points (0-60 min) C 3. Centrifugation Protein Precipitation B->C D 4. LC-MS/MS Data Acquisition C->D Supernatant E 5. MetID Mass Defect Filtering D->E HRMS Analysis

Self-validating in vitro LC-MS/MS workflow for metabolite identification.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties and predictive pharmacokinetic parameters critical for drug design.

Property / ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C9H12ClNSmall molecule scaffold, enabling high ligand efficiency in fragment-based drug discovery.
Molecular Weight 169.65 g/mol Excellent for passive membrane diffusion; strictly complies with Lipinski's Rule of 5.
Purity Standard ≥95%Ensures minimal interference from synthetic byproducts during sensitive in vitro MetID assays.
Functional Groups Tertiary Amine, ortho-ChlorophenylConfers basicity (pKa ~9); the ortho-chlorine provides steric shielding against rapid benzylic oxidation.
Primary Metabolic Route N-Demethylation (CYP3A4/2D6)Generates secondary and primary amine active metabolites, potentially extending the pharmacological half-life.

References

  • CAS 10175-31-2: 2-Chloro-N,N-dimethylbenzenemethanamine.CymitQuimica.
  • [(2-Chlorophenyl)methyl]dimethylamine | 10175-31-2.BenchChem.
  • Cas 10175-31-2, BenzeneMethanaMine, 2-chloro-N,N-diMethyl-.LookChem.
  • Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
  • [(2-Chlorophenyl)methyl]dimethylamine | 10175-31-2.BenchChem.

Sources

Exploratory

Toxicity Profile and Preclinical Evaluation of [(2-Chlorophenyl)methyl]dimethylamine in Animal Models: A Comprehensive Technical Guide

Executive Summary [(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2), also known as 1-(2-chlorophenyl)-N,N-dimethylmethanamine or 2-chloro-N,N-dimethylbenzylamine, is a versatile small-molecule scaffold widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2), also known as 1-(2-chlorophenyl)-N,N-dimethylmethanamine or 2-chloro-N,N-dimethylbenzylamine, is a versatile small-molecule scaffold widely utilized in medicinal chemistry and industrial synthesis[1][2]. It serves as a critical building block in the development of complex therapeutics, including allosteric inhibitors of viral polymerases[3]. However, the presence of a reactive tertiary amine coupled with a lipophilic chlorinated aromatic ring necessitates rigorous toxicological profiling before advancing derivative compounds into late-stage preclinical development.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. By analyzing the predictive toxicology of its structural alerts and cross-referencing empirical data from its un-substituted parent analog, N,N-Dimethylbenzylamine (CAS: 103-83-3), this whitepaper provides a mechanistic and methodological framework for evaluating the in vivo toxicity of the [(2-Chlorophenyl)methyl]dimethylamine scaffold.

Structural Alerts and Predictive Toxicology

Understanding the toxicity of [(2-Chlorophenyl)methyl]dimethylamine requires dissecting its molecular architecture to establish causality between its structure and physiological effects.

  • The Dimethylamine Moiety: The tertiary amine group has a pKa of approximately 9.0, meaning it is highly protonated at physiological pH. This cationic nature allows it to interact with cellular proteins and phospholipid membranes, leading to potential cytotoxicity and cellular dysfunction. Furthermore, its structural resemblance to endogenous cholinergic ligands makes it a prime candidate for off-target autonomic nervous system activation.

  • The 2-Chlorobenzyl Group: The addition of the ortho-chloro substituent significantly alters the molecule's physicochemical properties. It increases the lipophilicity (LogP ~ 2.40)[4], which enhances blood-brain barrier (BBB) penetration compared to aliphatic amines. Sterically, the chlorine atom restricts certain cytochrome P450 (CYP450) mediated ring oxidations, shunting hepatic metabolism toward N-demethylation pathways.

  • Metabolic Activation: The primary mechanism of severe toxicity for this chemical class is not always direct. CYP450-mediated N-demethylation of the dimethylamino group can generate reactive intermediates, such as formaldehyde and electrophilic iminium species, which are capable of alkylating DNA and inducing cellular stress[5].

Quantitative Toxicity Profile

Due to the specific nature of [(2-Chlorophenyl)methyl]dimethylamine, its toxicological boundaries are best understood by comparing its specific data with the robustly characterized parent compound, N,N-Dimethylbenzylamine. The table below synthesizes these quantitative metrics.

Toxicological Parameter[(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2)N,N-Dimethylbenzylamine (CAS 103-83-3)
Acute Oral LD50 (Rat) < 2000 mg/kg[6]265 – 579 mg/kg[7][8]
Acute Dermal LD50 (Rabbit) Harmful (GHS Category 4)[2]1660 mg/kg[7][8]
Inhalation Toxicity Harmful (GHS Category 4)[2]LCLo: 1200 mg/m³/2H (Rat)[8][9]
28-Day NOEL (Rat, Oral) Extrapolated from parent50 mg/kg/day[10]
Clinical Signs of Toxicity Eye irritation, systemic toxicity[2]Miosis, salivation, tremors, dyspnea[9][10]
Genotoxicity Suspected (Metabolite-driven)Chromosomal aberrations (with S9 activation)[10]
GHS Classification Acute Tox 4, Eye Irrit 2, Aquatic Chronic 3[2]Acute Tox 3/4, Skin Corr 1B, Aquatic Chronic 3[8]

Mechanistic Pathways of Toxicity

The clinical signs observed in animal models exposed to this chemical class—specifically miosis (pupillary constriction), hypersalivation, and tremors—are not random. They are the direct result of the molecule's pharmacodynamic interactions and metabolic fate[10].

  • Neurotoxicity (Cholinergic Overstimulation): The lipophilic 2-chlorobenzyl group facilitates rapid distribution into the central and peripheral nervous systems. Once there, the protonated dimethylamine group acts as a parasympathomimetic agent, overstimulating muscarinic receptors. This causality is validated by the rapid onset of miosis and salivation post-dosing[10].

  • Hepatotoxicity and Genotoxicity: In vitro Ames tests for this class are generally negative; however, structural chromosomal aberrations are induced in the presence of an exogenous metabolic activation system (S9 fraction)[10]. This proves that the parent molecule is not directly DNA-reactive. Instead, hepatic processing creates reactive electrophiles that cause hepatocellular stress (evidenced by inclusion bodies in hepatocytes) and DNA damage[10].

ToxicityPathway A [(2-Chlorophenyl)methyl]dimethylamine Administration B Hepatic CYP450 Metabolism (N-demethylation) A->B First-pass C Systemic Distribution (High Lipophilicity) A->C Absorption D Reactive Intermediates (Formaldehyde / Iminium) B->D Oxidation E Autonomic Nervous System Interaction C->E BBB / PNS Penetration F Hepatocellular Stress (Inclusion Bodies) D->F G Genotoxicity (Chromosomal Aberrations) D->G H Clinical Signs (Miosis, Salivation, Tremors) E->H

Mechanistic pathways of[(2-Chlorophenyl)methyl]dimethylamine toxicity in vivo.

In Vivo Experimental Protocols

To ensure scientific integrity and E-E-A-T principles, toxicity testing must utilize self-validating systems. The following protocols are designed to not only identify toxicity but to prove the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the findings.

Protocol A: Acute Oral Toxicity (Modified OECD 425 - Up-and-Down Procedure)

Given the EPA data indicating an LD50 of < 2000 mg/kg[6], a targeted approach is required to minimize animal use while establishing the acute toxic threshold.

  • Step 1: Animal Preparation: Fast healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing.

  • Step 2: Vehicle Selection: Formulate the compound in corn oil to ensure stability and consistent gastrointestinal absorption of the lipophilic amine[10].

  • Step 3: Initial Dosing: Administer a starting dose of 175 mg/kg via oral gavage. This is safely below the lower bound of the parent compound's LD50 (265 mg/kg)[8].

  • Step 4: Observation & Escalation: Observe the animal continuously for the first 4 hours, focusing on cholinergic signs (miosis, tremors). If the animal survives 48 hours, dose the next animal at 550 mg/kg. If mortality occurs, decrease the dose by a factor of 3.2.

  • Step 5: Necropsy: Perform gross necropsy on all decedents and survivors at Day 14, paying specific attention to gastric hemorrhaging and pulmonary edema[7].

Protocol B: 28-Day Repeated Dose Toxicity with TK Satellite (OECD 407)

To establish the No Observed Effect Level (NOEL) and validate the causality of clinical signs, a 28-day study with a Toxicokinetic (TK) satellite group is mandatory.

  • Step 1: Group Randomization: Assign rats to four main groups (n=10/sex/group): Vehicle Control, Low Dose (15 mg/kg/day), Mid Dose (50 mg/kg/day), and High Dose (150 mg/kg/day). Assign an additional n=3/sex/group to TK satellite cohorts.

  • Step 2: Daily Administration: Administer the test article daily via oral gavage.

  • Step 3: Clinical & Ophthalmic Evaluation: Perform daily clinical observations. Conduct detailed ophthalmic exams pre-dose and 1-hour post-dose to capture transient miosis. Self-Validation: Correlate the onset of miosis with Tmax data obtained from the TK satellite group to prove the effect is driven by the parent compound's Cmax.

  • Step 4: Clinical Pathology: On Day 29, collect blood for hematology and serum chemistry. Monitor for elevated total cholesterol and liver transaminases, which indicate hepatic stress[10].

  • Step 5: Histopathology: Harvest organs, focusing on the liver, adrenal glands, and testes. Evaluate hepatocytes for inclusion bodies and the adrenal cortex for degeneration[10].

Workflow Acclimation Acclimation (7 Days) Grouping Randomization (Vehicle, Low, Mid, High) Acclimation->Grouping Dosing Daily Oral Gavage (28 Days) Grouping->Dosing Clinical Daily Clinical Obs. (Neuro/Ophthalmic) Dosing->Clinical Concurrent Necropsy Terminal Necropsy (Day 29) Dosing->Necropsy Histopath Histopathology & TK Analysis Necropsy->Histopath

Workflow for 28-Day Repeated Dose Toxicity Study with integrated TK analysis.

Conclusion

The toxicity profile of[(2-Chlorophenyl)methyl]dimethylamine is heavily dictated by its tertiary amine functionality and the lipophilic, sterically hindering 2-chlorobenzyl ring. While highly valuable as a synthetic intermediate, its propensity to induce cholinergic overstimulation and undergo metabolic activation to genotoxic intermediates requires strict handling and rigorous preclinical profiling. By utilizing the self-validating experimental protocols outlined above, researchers can accurately map the therapeutic window of derivatives based on this scaffold.

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity Studies of [(2-Chlorophenyl)methyl]dimethylamine

Introduction [(2-Chlorophenyl)methyl]dimethylamine, a tertiary amine, presents a scaffold of significant interest in medicinal chemistry and pharmacology.[1] Its structural motifs, including a substituted benzyl group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[(2-Chlorophenyl)methyl]dimethylamine, a tertiary amine, presents a scaffold of significant interest in medicinal chemistry and pharmacology.[1] Its structural motifs, including a substituted benzyl group and a dimethylamine moiety, are features found in numerous biologically active compounds.[1][2] The dimethylamine group, in particular, is a common pharmacophore in FDA-approved drugs, contributing to a wide range of pharmacological activities such as antihistaminic, analgesic, and antimicrobial effects.[1][2] Understanding the interaction of [(2-Chlorophenyl)methyl]dimethylamine with various receptor systems is crucial for elucidating its potential therapeutic applications and mechanism of action.

This guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity of [(2-Chlorophenyl)methyl]dimethylamine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood within the broader context of scientific integrity and robust data generation.

Core Principles of Receptor-Ligand Binding

The foundation of receptor pharmacology lies in the interaction between a ligand (e.g., [(2-Chlorophenyl)methyl]dimethylamine) and its specific receptor. This interaction is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex.[3] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor due to their sensitivity and robustness.[4] These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding to a receptor of interest.[5] There are three primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the Kd of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4][6]

  • Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, [(2-Chlorophenyl)methyl]dimethylamine) to displace a specific radioligand from its receptor. The data from these experiments are used to calculate the inhibitory concentration (IC50), which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[7]

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor. The ratio of koff to kon provides an independent measure of the Kd.[6]

Given that the primary goal is to determine the binding affinity of the unlabeled test compound, [(2-Chlorophenyl)methyl]dimethylamine, a competitive binding assay is the most direct and informative approach.

Focus on Monoamine Transporters

The structural similarity of [(2-Chlorophenyl)methyl]dimethylamine to known monoamine transporter inhibitors suggests that the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are logical primary targets for investigation.[8][9] These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs.[8][10] Therefore, this guide will focus on a competitive radioligand binding assay protocol tailored for these transporters.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of [(2-Chlorophenyl)methyl]dimethylamine for a target receptor, such as the serotonin transporter (SERT).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing SERT) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Citalopram) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation ([(2-Chlorophenyl)methyl]dimethylamine dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Non-linear Regression Analysis (to determine IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Competitive Binding Assay for SERT

This protocol is a representative example for determining the binding affinity of [(2-Chlorophenyl)methyl]dimethylamine for the human serotonin transporter (hSERT) expressed in a stable cell line (e.g., HEK293 cells).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [3H]Citalopram or another suitable SERT-selective radioligand.

  • Test Compound: [(2-Chlorophenyl)methyl]dimethylamine.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.[7]

    • Centrifuge the homogenate to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[7]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method like the BCA assay.[7]

  • Assay Plate Setup:

    • Prepare a 96-well plate for the assay.

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 10 µM fluoxetine).

    • Competition Wells: Add serial dilutions of [(2-Chlorophenyl)methyl]dimethylamine (typically spanning a 5-log unit range).

  • Incubation:

    • To each well, add a fixed concentration of the radioligand (e.g., [3H]Citalopram at a concentration near its Kd).

    • Add the prepared cell membranes to initiate the binding reaction. The final assay volume is typically 200-250 µL.[7]

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.[4]

    • Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.[7]

    • Count the radioactivity retained on the filters using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

The raw data (CPM or DPM) from the scintillation counter must be processed to determine the binding affinity of [(2-Chlorophenyl)methyl]dimethylamine.

Calculation of Specific Binding

Specific binding is the portion of the radioligand binding that is displaceable by the competitor and represents binding to the target receptor. It is calculated as follows:

Specific Binding = Total Binding - Non-specific Binding

Generating the Competition Curve

Plot the specific binding (as a percentage of the control, where no competitor is present) against the logarithm of the concentration of [(2-Chlorophenyl)methyl]dimethylamine. This will generate a sigmoidal dose-response curve.

Determining the IC50 and Ki

The IC50 value is determined by fitting the competition curve data to a one-site fit model using non-linear regression analysis.[11] This is the preferred method over linear transformations like the Scatchard plot, which can distort experimental error.[12][13]

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between the experimental data and the derived binding parameters.

G cluster_data Experimental Data cluster_analysis Analysis cluster_results Results Raw_Data Raw Scintillation Counts (CPM/DPM) Specific_Binding Calculated Specific Binding Raw_Data->Specific_Binding Competition_Curve Competition Curve (% Specific Binding vs. Log[Compound]) Specific_Binding->Competition_Curve Nonlinear_Regression Non-linear Regression Competition_Curve->Nonlinear_Regression IC50 IC50 Value Nonlinear_Regression->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Ki Value (Binding Affinity) Cheng_Prusoff->Ki

Caption: Data analysis workflow for determining binding affinity.

Interpreting the Results

The Ki value provides a quantitative measure of the binding affinity of [(2-Chlorophenyl)methyl]dimethylamine for the target receptor. A lower Ki value indicates a higher affinity. By performing these assays across a panel of receptors (e.g., SERT, DAT, NET, and other relevant CNS receptors), a binding profile can be established.[9] This profile is crucial for understanding the compound's selectivity and potential for on-target and off-target effects.

ParameterDescriptionTypical Units
Kd Equilibrium dissociation constant of the radioligand. A measure of its affinity.nM or pM
Bmax Maximum number of binding sites. A measure of receptor density.fmol/mg protein or sites/cell
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.nM or µM
Ki Inhibition constant. The affinity of the test compound for the receptor.nM or µM

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the binding data, several quality control measures should be implemented:

  • Receptor Expression Confirmation: The expression of the target receptor in the cell membranes should be confirmed using a saturation binding experiment with a known high-affinity radioligand.

  • Radioligand Quality: The radiochemical purity of the radioligand should be verified, as degradation can affect binding characteristics.[5]

  • Equilibrium Conditions: It is essential to ensure that the incubation time is sufficient to reach equilibrium. This can be determined through kinetic association and dissociation experiments.

  • Data Reproducibility: Experiments should be performed in duplicate or triplicate, and key experiments should be repeated to ensure the reproducibility of the results.

  • Appropriate Statistical Analysis: The use of non-linear regression for curve fitting is critical for accurate determination of binding parameters.[14]

By adhering to these principles, the generated data will be robust, reproducible, and scientifically sound.

Conclusion

The study of the receptor binding affinity of [(2-Chlorophenyl)methyl]dimethylamine is a critical step in its pharmacological characterization. This in-depth technical guide has provided the theoretical framework, a detailed experimental protocol, and a robust data analysis workflow for conducting these studies with a high degree of scientific integrity. By focusing on relevant targets such as monoamine transporters and employing the gold-standard competitive radioligand binding assay, researchers can generate a comprehensive binding profile for this compound. This information is invaluable for guiding further drug development efforts, including structure-activity relationship studies and in vivo efficacy and safety assessments.

References

  • Analysis of Receptor–Ligand Interactions - PMC. (n.d.). Retrieved from [Link]

  • The use of non-linear regression analysis and the F test for model discrimination with dose-response curves and ligand binding data. (n.d.). PubMed. Retrieved from [Link]

  • Scatchard equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. (n.d.). PubMed. Retrieved from [Link]

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (n.d.). PubMed. Retrieved from [Link]

  • Scatchard Analysis Explained - CSIR NET LIFE SCIENCE COACHING. (2026, January 26). Retrieved from [Link]

  • Raines Lab. (n.d.). Analysis of Receptor-Ligand Interactions. Retrieved from [Link]

  • Nonlinear regression analysis of the time course of ligand binding experiments. (n.d.). PubMed. Retrieved from [Link]

  • Analyzing saturation radioligand binding data. (2023, October 31). Oxford Academic. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Monoamine transporter and receptor binding affinities - ResearchGate. (n.d.). Retrieved from [Link]

  • Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - University of Miami. (n.d.). Retrieved from [Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling | ACS Chemical Neuroscience. (2021, November 18). Retrieved from [Link]

  • Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart - PMC. (n.d.). Retrieved from [Link]

  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed. (n.d.). Retrieved from [Link]

  • N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024, September 2). Retrieved from [Link]

  • Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U. (2022, February 6). Retrieved from [Link]

  • The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC. (n.d.). Retrieved from [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed. (2021, December 9). Retrieved from [Link]

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Exploratory

A Technical Guide to the Safe Handling of [(2-Chlorophenyl)methyl]dimethylamine for Research and Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of [(2-Chlorophenyl)methyl]dimethylamine (CAS No. 10175-31-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of [(2-Chlorophenyl)methyl]dimethylamine (CAS No. 10175-31-2). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting. The guidance herein synthesizes information from safety data sheets, regulatory databases, and established laboratory safety principles to offer a comprehensive and practical framework for risk mitigation. The core philosophy of this guide is not merely to state rules, but to explain the causality behind them, empowering scientists to make informed safety decisions.

Section 1: Chemical and Physical Identity

[(2-Chlorophenyl)methyl]dimethylamine is a tertiary amine and a chlorinated organic compound.[1][2] Its structure presents a combination of hazards that necessitate careful handling. The nucleophilic dimethylamino group and the chlorinated phenyl ring dictate its reactivity and toxicological profile.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Review SDS & Literature) B Step 2: Assess Exposure Potential (Quantity, Frequency, Procedure) A->B Analyze C Step 3: Implement Controls (Engineering, PPE, SOPs) B->C Mitigate D Step 4: Review & Refine (Monitor, Re-evaluate for new procedures) C->D Validate D->A Iterate

Caption: A Four-Step Risk Assessment Workflow.

Section 3: Engineering and Administrative Controls

The foundation of safety lies in controlling the laboratory environment to minimize exposure.

  • Ventilation: All handling of [(2-Chlorophenyl)methyl]dimethylamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. [3]This is a non-negotiable control. The rationale is to capture vapors at the source, preventing inhalation and contamination of the general lab space. [4]* Designated Areas: For frequent use, establish a designated area within the lab for handling this chemical. This area should be clearly marked with warning signs. [2]This practice minimizes the potential for cross-contamination of other workspaces and alerts personnel to the specific hazards present.

  • Safe Work Practices (Administrative Controls):

    • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

    • Prohibitions: Never eat, drink, or smoke in the laboratory. [5] * Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking. [6] * Working Alone: Avoid handling this chemical when working alone, especially during high-risk procedures. [2]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used correctly. The choice of PPE is dictated by the hazards identified in Section 2.

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. [5]A face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers of larger quantities or reactions under pressure.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Standard nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves (e.g., butyl rubber, Viton) should be considered. Always check the manufacturer's glove compatibility chart for chlorinated organics and amines. Gloves must be inspected for tears or holes before each use and removed without touching the outer surface with bare hands. [5][7] * Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect skin and clothing. [7]* Respiratory Protection: Respiratory protection is generally not required if all work is performed within a functioning chemical fume hood. However, if exposure limits are exceeded, or during emergency situations like a large spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary. [5]All respirator use requires prior medical clearance, training, and fit-testing. [8] Protocol: PPE Donning and Doffing

  • Donning (Putting On):

    • Wash hands.

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles and/or face shield.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) - to prevent contamination:

    • Remove gloves using a "glove-in-glove" technique.

    • Remove the lab coat by rolling it inside-out, without touching the exterior surface.

    • Remove face shield and goggles.

    • Wash hands thoroughly with soap and water.

Section 5: Storage and Handling Procedures

Adherence to strict protocols during storage and handling is essential for preventing incidents.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area. [5] * The storage location should be a designated chemical cabinet, away from general traffic.

    • Incompatibilities: Segregate from strong oxidizing agents and acids. [9][10]Reaction with these materials can be exothermic and violent.

  • Protocol for General Handling (in a Fume Hood):

    • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Ensure a spill kit and waste container are readily accessible.

    • PPE: Don the appropriate PPE as described in Section 4.

    • Transfer: When transferring the liquid, use a pipette or a funnel to minimize splashing. Perform transfers over a secondary containment tray to catch any drips.

    • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames. [3] 5. Post-Procedure: Upon completion, securely cap all containers. Decontaminate any surfaces that may have come into contact with the chemical.

    • Doffing PPE: Follow the correct doffing procedure to avoid contaminating yourself.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

EmergencyResponse Start Incident Occurs (Spill, Splash, Fire) IsInjured Is anyone injured or exposed? Start->IsInjured IsMajor Is the spill >100mL or outside a fume hood? IsInjured->IsMajor No FirstAid Provide First Aid (Section 6.1) Call Emergency Services IsInjured->FirstAid Yes Evacuate EVACUATE immediate area Alert others Call Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill Protocol (Section 6.2) Don PPE & Clean Up IsMajor->MinorSpill No

Caption: Emergency Response Decision Tree.

6.1 First-Aid Measures

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). [5]Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower must be used for large area contact. [8]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5]Remove contact lenses if present and easy to do. Use an eyewash station. Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [5]Call a Poison Control Center or doctor immediately.

6.2 Spill Response Protocol

  • Minor Spill (<100 mL, contained within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the correct PPE (Section 4), including respiratory protection if vapors are significant.

    • Contain the spill by covering it with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow. [11]Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste. [5] 5. Decontaminate the spill area with a suitable cleaning agent, followed by water.

    • Dispose of all cleanup materials as hazardous waste. [8]* Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the area. [8] 2. Alert: Alert all nearby personnel and activate the nearest fire alarm if necessary.

    • Confine: Close the doors to the affected area to confine the vapors. [12] 4. Report: Call your institution's emergency response team or local emergency services. Provide them with the chemical name, location, and estimated quantity of the spill. [13] 5. Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper equipment.

6.3 Fire Fighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [5]* Unsuitable Media: A strong water jet may be ineffective and could spread the contamination.

  • Hazards of Combustion: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [5]

Section 7: Waste Disposal

All waste containing [(2-Chlorophenyl)methyl]dimethylamine, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, leak-proof container. The label must include the words "Hazardous Waste" and the full chemical name. [2][8]2. Segregation: Keep this waste stream separate from other incompatible waste types. Specifically, do not mix with "Halogenated Organic Waste" unless institutional policy dictates it.

  • Storage: Store waste containers in a designated satellite accumulation area, preferably with secondary containment.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [3]Never pour this chemical down the drain. [5]

References

  • 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014. PubChem. [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • (2-chlorophenyl)(phenyl)methylamine — Chemical Substance Information. NextSDS. [Link]

  • Emergency Preparedness 101: How to Respond to Ammonia Spills. Tanner Industries. [Link]

  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety. [Link]

  • [(2-chloropyridin-4-yl)methyl]dimethylamine — Chemical Substance Information. NextSDS. [Link]

  • CHEMICAL SPILL PROCEDURES. University of Texas at Austin Environmental Health and Safety. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

  • Safety Data Sheet: [(2-chlorophenyl)methylene]malononitrile. Chemos GmbH&Co.KG. [Link]

  • Dimethylamine (DMA). AKKİM. [Link]

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Protocols & Analytical Methods

Method

Application Note: [(2-Chlorophenyl)methyl]dimethylamine as a Strategic Precursor in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: [(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2) Executive Summary & Structural Causality In the landscape of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: [(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2)

Executive Summary & Structural Causality

In the landscape of synthetic organic chemistry, the utility of a chemical intermediate is defined by its structural features and orthogonal reactivity. [(2-Chlorophenyl)methyl]dimethylamine—also known as 2-chloro-N,N-dimethylbenzylamine—is a privileged scaffold that features two distinct reactive domains: a nucleophilic tertiary amine and an electrophilic ortho-chlorinated aromatic ring.

The strategic placement of the chlorine atom provides a sterically demanding environment that influences the regioselectivity of downstream functionalizations, while the dimethylamine moiety acts as a potent Lewis base, a directing group for transition-metal catalysis, and a solubilizing group in pharmaceutical applications 1[1]. Understanding the causality behind its reactivity is paramount for leveraging this molecule in complex syntheses, such as directed C-H borylation and organometallic complexation.

Quantitative Data: Physicochemical Profiling

Table 1 summarizes the core physicochemical metrics of the precursor, serving as a baseline for reaction design and analytical validation.

PropertyValueCausality / Synthetic Implication
Chemical Name [(2-Chlorophenyl)methyl]dimethylamineStandard IUPAC nomenclature.
CAS Number 10175-31-2Unique identifier for procurement.
Molecular Formula C₉H₁₂ClNDictates mass spectrometry (M+H)⁺ targets (~170 m/z).
Molecular Weight 169.65 g/mol Used for precise stoichiometric calculations.
Appearance Colorless to pale yellow liquidVisual indicator of purity; darkening suggests oxidation.
Key Functional Groups Tertiary amine, Aryl chlorideEnables dual orthogonal reactivity (Lewis base / electrophile).

Primary Synthesis Workflow

The foundational approach to forming the crucial carbon-nitrogen bond in this molecule relies on nucleophilic substitution 2[2].

Workflow A 2-Chlorobenzyl Chloride + Dimethylamine B [(2-Chlorophenyl)methyl]dimethylamine A->B SN2 Amination C Ir-Catalyzed C-H Borylation B->C Directing Group D Metal Complexation (Mo/W/Pd) B->D Ligand Binding E Cross-Coupling (Pharma Scaffolds) B->E C-Cl Activation

Workflow of[(2-Chlorophenyl)methyl]dimethylamine synthesis and applications.

Protocol 1: Sₙ2 Amination of 2-Chlorobenzyl Chloride

Objective: Synthesize the target precursor via the displacement of the benzylic chloride. Causality: The nitrogen atom of dimethylamine acts as a nucleophile. Because the reaction generates hydrochloric acid (HCl) as a byproduct, an external base (e.g., K₂CO₃) must be used. Without the base, the generated HCl would protonate the unreacted dimethylamine, rendering it non-nucleophilic and stalling the reaction prematurely.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-chlorobenzyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution. Causality: K₂CO₃ acts as an acid scavenger, driving the equilibrium forward.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of dimethylamine (2.0 equiv, 2.0 M in THF). Causality: Cooling prevents the volatilization of dimethylamine and controls the exothermic Sₙ2 substitution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (QC): Perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf spot (stainable with Dragendorff's reagent for amines) confirms conversion.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield the pure liquid.

Advanced Downstream Applications

Protocol 2: Substrate-Directed Iridium-Catalyzed C-H Borylation

The tertiary amine group is an excellent directing group for late-stage C-H functionalization. In this protocol, the nitrogen lone pair coordinates to an Iridium catalyst, directing the borylation to the adjacent accessible C-H bond3[3].

Mechanism N1 Ir(I) Catalyst + B2pin2 Active [Ir(Bpin)3] N2 Amine Coordination N-atom directs Ir N1->N2 N3 C-H Oxidative Addition Ir(III) Intermediate N2->N3 N4 Reductive Elimination Borylated Product N3->N4 N4->N1 Catalytic Cycle

Mechanism of Ir-catalyzed, amine-directed C-H borylation.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, combine[Ir(μ-OMe)(COD)]₂ (1.5 mol%) and a suitable bipyridine or pyridine hydrazone ligand (3.2 mol%) in anhydrous hexane.

  • Borylating Agent: Add bis(pinacolato)diboron (B₂pin₂, 0.83 equiv). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active [Ir(Bpin)₃] species.

  • Substrate Addition: Add [(2-Chlorophenyl)methyl]dimethylamine (1.0 equiv, typically 2.00 mmol).

  • Heating: Seal the reaction vessel, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Purification & Causality: Purify the crude mixture using basic alumina flash column chromatography (eluent: 99:0.5:0.5 CH₂Cl₂:MeOH:NEt₃). Causality: Standard acidic silica gel can cause deborylation or irreversible retention of the basic benzylic amine. Basic alumina combined with triethylamine ensures the amine elutes cleanly without degradation.

  • Self-Validation (QC): ¹H NMR (500 MHz, CDCl₃) should reveal the integration of the pinacol methyl protons (12H singlet at ~1.31 ppm) confirming successful borylation[3].

Protocol 3: Synthesis of Transition Metal Complexes (Mo/W)[(2-Chlorophenyl)methyl]dimethylamine acts as a monodentate ligand, coordinating through the nitrogen atom to replace a carbon monoxide (CO) molecule in metal carbonyl complexes, maintaining charge density on the metal center IAEA[4].

Step-by-Step Methodology:

  • Preparation: Dissolve Mo(CO)₆ or W(CO)₆ (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Ligand Addition: Add[(2-Chlorophenyl)methyl]dimethylamine (1.1 equiv) to the solution.

  • Reaction: Reflux the mixture under inert conditions for 24 hours. Alternatively, UV irradiation can be used to facilitate the dissociation of the first CO ligand. Causality: The thermal or photochemical energy is required to break the strong M-CO bond, allowing the amine's nitrogen lone pair to donate into the metal's empty d-orbital.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and precipitate the complex using cold hexanes.

  • Self-Validation (QC): Infrared (IR) spectroscopy of the product will show a shift in the carbonyl stretching frequencies (ν_CO) compared to the starting hexacarbonyl, confirming the substitution of one CO ligand[4].

Quantitative Data: Reaction Outcomes

Table 2 summarizes expected yields and conditions based on established literature protocols for these advanced applications.

TransformationReagents / Catalyst SystemConditionsExpected Yield
C-H Borylation [Ir(μ-OMe)(COD)]₂ / B₂pin₂Hexane, 80 °C, 16h~76%[3]
Mo Complexation Mo(CO)₆THF, Reflux / UV>65%[4]
W Complexation W(CO)₆THF, Reflux / UV>60%[4]

References

  • AWS Research Repository. "Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines". Available at: [Link]

  • Mahmud, T., et al. "Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6". Journal of the Chemical Society of Pakistan, 31(4), p. 609-613, 2009. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of [(2-Chlorophenyl)methyl]dimethylamine

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of [(2-Chlorophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of [(2-Chlorophenyl)methyl]dimethylamine. The method utilizes a C18 column with isocratic elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is suitable for routine quality control and research applications in pharmaceutical and chemical industries. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

[(2-Chlorophenyl)methyl]dimethylamine (Figure 1) is a tertiary amine and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its accurate quantification is critical for ensuring the quality and consistency of final products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for such applications due to its high resolution, sensitivity, and accuracy.[6]

This note provides a comprehensive guide for researchers and drug development professionals, covering the rationale behind the method development choices, a step-by-step protocol for analysis, and a full validation summary based on internationally recognized standards.

Figure 1: Chemical Structure of [(2-Chlorophenyl)methyl]dimethylamine

Molecular Formula: C9H12ClN Molecular Weight: 169.65 g/mol [5][7]

HPLC Method Development Strategy

The primary objective was to develop a method that is both reliable and easily transferable. The strategy was based on the physicochemical properties of the analyte.

Analyte Properties and Initial Considerations
  • Structure and Polarity: [(2-Chlorophenyl)methyl]dimethylamine is a moderately polar compound with a calculated XLogP3-AA of 2.4.[7] This makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of the chlorophenyl group provides a chromophore suitable for UV detection.[5] The benzene ring's π → π* transitions are expected to result in strong absorption in the UV region. A UV scan (200-400 nm) of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax), which is typically around 220 nm or 254 nm for such structures. For this method, 220 nm was chosen for optimal sensitivity.

Chromatographic System Selection
  • Column: A C18 stationary phase was selected as the primary choice due to its versatility and proven performance in retaining moderately polar compounds. The hydrophobic C18 chains interact with the nonpolar part of the analyte, providing good retention.

  • Mobile Phase: An isocratic elution with a mixture of an aqueous buffer and an organic modifier was chosen for simplicity and robustness.

    • Aqueous Component: 0.1% Trifluoroacetic Acid (TFA) in water was selected. TFA acts as both an acidifying agent to control the pH and an ion-pairing agent, which can improve the peak shape of basic compounds by masking residual silanol interactions on the silica support.

    • Organic Component: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (190 nm).[8]

  • Detector: A UV-Vis detector set at 220 nm was used for its sensitivity to the analyte's chromophore.

// Nodes Analyte [label="Analyte Properties\n(Polarity, pKa, UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Column Selection\n(C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Mobile Phase Selection\n(ACN/Buffer, pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detector [label="Detector Selection\n(UV @ 220 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Optimization\n(Isocratic Ratio, Flow Rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalMethod [label="Final Method Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Column; Analyte -> MobilePhase; Analyte -> Detector; {Column, MobilePhase, Detector} -> Optimization [label="Initial Screening"]; Optimization -> FinalMethod [label="System Suitability Passed"]; }

Caption: HPLC Method Development Workflow.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • [(2-Chlorophenyl)methyl]dimethylamine reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic Acid (TFA, HPLC grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% TFA in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of TFA to 500 mL of deionized water, mix well. Add 500 mL of acetonitrile and mix thoroughly. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of [(2-Chlorophenyl)methyl]dimethylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][3][4]

// Center Node Validation [label="Method Validation\n(ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Parameter Nodes Specificity [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity & Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision\n(Repeatability & \nIntermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="Quantitation Limit\n(LOQ)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Validation -- Specificity; Validation -- Linearity; Validation -- Accuracy; Validation -- Precision; Validation -- Robustness; Validation -- LOQ; }

Caption: Key Parameters for Analytical Method Validation.

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. A standard solution of 25 µg/mL was injected six times.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20007500
RSD of Peak Area ≤ 2.0%0.8%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of [(2-Chlorophenyl)methyl]dimethylamine (approx. 4.5 min), confirming the method's specificity.

Linearity and Range

Linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1230
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was analyzed in triplicate.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%2099.51.1
100%25100.80.9
120%30101.20.7

The mean recovery values were within the acceptable range of 98-102%, confirming the method's accuracy.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 25 µg/mL standard were analyzed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument to assess intermediate precision.

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.9%RSD ≤ 2.0%
Intermediate Precision 1.3%RSD ≤ 2.0%

The low RSD values for both repeatability and intermediate precision demonstrate the method's high degree of precision.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust for routine use.

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of [(2-Chlorophenyl)methyl]dimethylamine. The method is simple, specific, linear, accurate, precise, and robust. The detailed protocol and validation data support its implementation in quality control laboratories for routine analysis, ensuring the integrity of products containing this important chemical intermediate.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3][4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • PubChem. 1-(2-Chlorophenyl)-N,N-dimethylmethanamine. [Link][7]

  • Helda - University of Helsinki. (2020). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link][6]

  • Honeywell. UV Cutoff. [Link][8]

Sources

Method

Using [(2-Chlorophenyl)methyl]dimethylamine in pharmaceutical drug discovery

Application Note:[(2-Chlorophenyl)methyl]dimethylamine as a Versatile Scaffold in Pharmaceutical Drug Discovery Introduction & Mechanistic Rationale [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2), widely recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note:[(2-Chlorophenyl)methyl]dimethylamine as a Versatile Scaffold in Pharmaceutical Drug Discovery

Introduction & Mechanistic Rationale

[(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2), widely recognized as 2-chloro-N,N-dimethylbenzylamine, is a highly versatile organic building block utilized extensively in medicinal chemistry, agrochemicals, and coordination chemistry[1]. With a molecular weight of 169.65 g/mol , this compound presents a unique structural duality that makes it highly valuable for targeted drug discovery programs[2].

Mechanistic Causality in Drug Design: The molecule's utility in pharmaceutical development stems from two distinct pharmacophoric features:

  • The Dimethylaminomethyl Group: This basic moiety (pKa ~9.0) is a privileged structure in central nervous system (CNS) therapeutics. At physiological pH, the amine becomes protonated, allowing it to form critical ionic salt bridges with conserved aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors.

  • The Ortho-Chloro Substituent: The chlorine atom at the ortho position serves a dual purpose. Pharmacologically, it provides steric hindrance that restricts the free rotation of the benzylamine bond, locking the molecule into a specific bioactive conformation that enhances target selectivity. Synthetically, it acts as a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold[2].

Applications in Drug Discovery

  • CNS-Active API Synthesis: The scaffold is routinely employed in the synthesis of antihistamines and antipsychotics. The lipophilic chlorophenyl ring ensures blood-brain barrier (BBB) penetrability, while the amine drives receptor engagement.

  • Metallodrugs & Catalytic Screening: Beyond traditional organic synthesis, the compound acts as a monodentate ligand. The nitrogen lone pair can displace carbon monoxide in transition metal complexes (e.g., Mo(CO)₆ and W(CO)₆) to form bioactive metallo-complexes with potential antimicrobial and anticancer properties[3].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating controls and explain the physicochemical reasoning behind each methodological choice.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Diversify the ortho-chloro position with aryl boronic acids to generate biaryl CNS-library compounds. Causality behind choices: Unactivated aryl chlorides are notoriously difficult to couple. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand creates a sterically demanding environment that facilitates oxidative addition into the strong C-Cl bond, while simultaneously preventing the basic dimethylamine group from coordinating to and poisoning the palladium center.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine[(2-Chlorophenyl)methyl]dimethylamine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Self-Validating Control: In a parallel flask, set up the exact same reaction but omit the Pd(dppf)Cl₂. This negative control ensures that any observed product is strictly the result of metal-mediated coupling, not uncatalyzed nucleophilic aromatic substitution (SₙAr).

  • Solvent & Heating: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 90°C for 12 hours.

  • Monitoring: Monitor via LC-MS. The control flask must show 0% conversion, validating the catalytic dependency of the workflow.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the biaryl product.

Protocol 2: Synthesis of Mo(CO)₅ Complexes for Metallodrug Screening

Objective: Synthesize[(2-Chlorophenyl)methyl]dimethylamine-Mo(CO)₅[3]. Causality behind choices: Thermal substitution of CO can lead to decomposition of the amine. Photochemical activation selectively labilizes a single CO ligand without requiring harsh thermal conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve Mo(CO)₆ (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Ligand Addition: Add[(2-Chlorophenyl)methyl]dimethylamine (1.1 equiv) to the solution.

  • Activation: Irradiate the solution with UV light (photochemical activation) for 4 hours to facilitate the dissociation of one CO ligand and subsequent coordination of the amine nitrogen.

  • Validation: Monitor the reaction via FTIR spectroscopy. The successful displacement of CO and coordination of the amine is confirmed by the shift of the characteristic metal-carbonyl stretching frequencies from a single sharp peak (Oₕ symmetry) to a complex multiplet (C₄ᵥ symmetry).

Quantitative Data Presentation

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling (Protocol 1), demonstrating the necessity of the bidentate ligand system to overcome amine-induced catalyst deactivation.

EntryCatalyst SystemSolvent SystemTemp (°C)Conversion (%)Control (No Pd)
1Pd(PPh₃)₄Toluene/H₂O90< 10%0%
2Pd(OAc)₂ / PPh₃1,4-Dioxane9025%0%
3 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O 90 > 95% 0%
4Pd(dppf)Cl₂THF/H₂O7060%0%

Table 1: Optimization metrics for the cross-coupling of [(2-Chlorophenyl)methyl]dimethylamine. Pd(dppf)Cl₂ in Dioxane/H₂O provides the optimal balance of solubility, reactivity, and catalyst stability.

Visualizations

Workflow A Starting Material CAS 10175-31-2 B Pd-Catalyzed Cross-Coupling A->B Aryl Boronic Acid Pd(dppf)Cl2 F Negative Control (No Catalyst) A->F C LC-MS Monitoring B->C D Workup & Purification C->D High Conversion E NMR/IR Validation D->E F->C 0% Conversion

Workflow for Pd-catalyzed cross-coupling of the scaffold with validation controls.

Pharmacophore Core [(2-Chlorophenyl)methyl] dimethylamine Amine Dimethylamine Group (Basic Center) Core->Amine Chloro Ortho-Chloro Group (Steric/Lipophilic) Core->Chloro Phenyl Phenyl Ring (Pi-Pi Stacking) Core->Phenyl GPCR_Asp Receptor Aspartate (Salt Bridge) Amine->GPCR_Asp Ionic Bond GPCR_Hydro Hydrophobic Pocket (Steric Fit) Chloro->GPCR_Hydro VdW Forces GPCR_Arom Aromatic Residues (Pi-Interaction) Phenyl->GPCR_Arom Pi-Pi Stack

Pharmacophore mapping of the scaffold illustrating interactions with GPCR pockets.

References

2.[1] Title: 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014 Source: PubChem, National Center for Biotechnology Information URL: [Link]

3.[3] Title: Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)₆ and W(CO)₆ Source: Journal of the Chemical Society of Pakistan (via ResearchGate) URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reductive Amination for the Synthesis of[(2-Chlorophenyl)methyl]dimethylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: [(2-Chlorophenyl)methyl]dimethylamine (Synonyms: 2-chloro-N,N-dimethylbenzylamine, o-Cl-BDMA) CAS Number: 10175-31-2 Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: [(2-Chlorophenyl)methyl]dimethylamine (Synonyms: 2-chloro-N,N-dimethylbenzylamine, o-Cl-BDMA) CAS Number: 10175-31-2

Strategic Rationale & Introduction

[(2-Chlorophenyl)methyl]dimethylamine is a highly valuable chemical building block and ligand precursor utilized extensively in pharmaceutical synthesis and specialized organic compounds[1].

Historically, the primary method for synthesizing this compound has been the nucleophilic substitution of 2-chlorobenzyl chloride with dimethylamine[2]. While mechanistically straightforward, this route presents severe scalability and atom-economy challenges. The reaction generates stoichiometric amounts of dimethylamine hydrochloride waste, which crystallizes in the reactor and requires laborious downstream removal[3]. Furthermore, non-pressurized substitution methods often suffer from poor reactant ratios, promoting over-alkylation and the formation of undesirable quaternary ammonium salts[3].

To overcome these limitations, catalytic reductive amination of 2-chlorobenzaldehyde with dimethylamine has emerged as the industry standard. This method is highly atom-economical, generating only water as a byproduct, and avoids the formation of solid salt wastes[4].

Mechanistic Causality & Catalyst Engineering

The catalytic reductive amination proceeds via a tandem reaction sequence. First, 2-chlorobenzaldehyde reacts with dimethylamine to form a hemiaminal intermediate, which subsequently dehydrates to form an electrophilic iminium ion[5]. The iminium ion is then catalytically hydrogenated to yield the target tertiary amine.

The Chemoselectivity Challenge: Palladium (Pd) is the premier transition metal for the hydrogenation of iminium ions. However, standard Pd/C catalysts are highly active for the oxidative addition of aryl C–Cl bonds. When applied to 2-chlorobenzaldehyde, standard Pd/C leads to rampant hydrodehalogenation, stripping the chlorine atom from the aromatic ring to produce the unwanted byproduct N,N-dimethylbenzylamine[4].

The Solution: To achieve chemoselectivity, the catalyst must be engineered to suppress C–Cl bond activation while maintaining hydrogenation kinetics. This is achieved through bimetallic alloying or support modification:

  • Pd-Cu Bimetallic Catalysts: Depositing Copper (Cu) onto a Pd/C catalyst (at a 1:1 ratio) creates a synergistic effect. The Cu alters the d-band center of the Pd surface, sterically and electronically hindering the oxidative addition of the C–Cl bond, thereby boosting target selectivity to 98%[6].

  • Modified Supports (Pd/D): Utilizing a sulfonated poly(styrene-co-divinylbenzene) support (Pd/D) instead of charcoal also significantly reduces dehalogenation to below 5%[4].

Pathway A 2-Chlorobenzaldehyde + Dimethylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion B->C -H2O D [(2-Chlorophenyl)methyl]dimethylamine (Target) C->D H2 / Pd-Cu Catalyst (Chemoselective) E N,N-Dimethylbenzylamine (Dehalogenated Byproduct) C->E H2 / Pd Catalyst (Unselective)

Reaction pathway for the catalytic reductive amination of 2-chlorobenzaldehyde.

Quantitative Catalyst Performance

The table below summarizes the critical impact of catalyst selection on reaction chemoselectivity, validating the necessity of modified or bimetallic systems over standard Pd/C.

Catalyst SystemConversion (%)Selectivity to Target (%)Dehalogenation (%)Reference
Pd/C (Standard) > 99%~ 66%> 30%[6]
Pd/D (Modified Support) > 95%~ 95%< 5%[4]
Pd-Cu/C (1:1 Ratio) > 99%98% < 2% [6]

Self-Validating Experimental Protocol

The following protocol utilizes a high-pressure autoclave system to perform the reductive amination using a chemoselective Pd-Cu/C catalyst. The procedure is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure safety, conversion, and purity without relying solely on endpoint analysis.

Workflow S1 1. Reactor Preparation S2 2. Substrate & Catalyst Loading S1->S2 S3 3. Pressurization (H2 Gas, 10 bar) S2->S3 S4 4. Reaction (80°C, IPC Monitored) S3->S4 S5 5. Filtration & Distillation S4->S5

High-pressure catalytic amination experimental workflow.

Reagents & Equipment
  • Substrate: 2-Chlorobenzaldehyde (1.0 equiv)

  • Amine Source: Dimethylamine (DMA) (1.2 equiv, anhydrous gas or methanolic solution)

  • Catalyst: Pd-Cu/C (1:1 metal ratio, 1-2 mol% loading)

  • Solvent: Methanol (Industrial grade)[4]

  • Equipment: 500 mL Hastelloy or Stainless Steel high-pressure autoclave with a gas entrainment impeller and mass flow controller.

Step-by-Step Methodology
  • Reactor Purging: Seal the autoclave and flush the gas phase three times with Nitrogen (N₂). Causality: This removes oxygen, preventing explosive mixtures when H₂ is introduced and protecting the pyrophoric Pd catalyst[4].

  • Loading: Under a gentle N₂ stream, charge the reactor with 2-chlorobenzaldehyde, methanol, and the Pd-Cu/C catalyst.

  • Amine Addition: Introduce dimethylamine into the reaction mixture. Causality: The formation of the hemiaminal is exothermic. Control the addition rate to maintain the internal temperature below 55 °C to prevent the volatilization of DMA (boiling point 7 °C)[4],[5].

  • Pressurization: Seal the reactor, flush twice with H₂ gas, and pressurize to a set point of 10 to 15 bar.

  • Reaction: Heat the reactor to 80 °C under constant agitation (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Workup: Upon reaction completion (see IPCs below), cool the reactor to 20 °C and safely vent the remaining H₂. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. The product is then isolated via fractional distillation[5].

In-Process Controls (IPC) & Self-Validation
  • IPC 1 (Thermal Validation): Monitor the exotherm during DMA addition. A temperature spike confirms the successful nucleophilic attack and formation of the hemiaminal intermediate.

  • IPC 2 (Hydrogen Uptake): Track the H₂ pressure via the mass flow controller. The reduction of the iminium ion consumes exactly 1 molar equivalent of H₂. The reaction is self-validating: when the pressure drop ceases (asymptote reached), the reduction phase is complete.

  • IPC 3 (Chemoselectivity Check): Pull a 1 mL aliquot post-H₂ uptake. Analyze via GC-FID. A target peak area of >98% for [(2-Chlorophenyl)methyl]dimethylamine versus <2% for N,N-dimethylbenzylamine validates that the bimetallic catalyst successfully suppressed dehalogenation.

Analytical Validation

To confirm the structural integrity of the synthesized [(2-Chlorophenyl)methyl]dimethylamine, utilize the following spectroscopic benchmarks:

  • ¹H NMR (500 MHz, CDCl₃): Look for the characteristic benzylic singlet around δ 3.5 - 3.9 ppm (integrating to 2H) and the sharp singlet for the N,N-dimethyl groups around δ 2.2 - 2.6 ppm (integrating to 6H). The aromatic region should display four distinct protons, confirming the retention of the ortho-chloro substituent[7].

  • GC-MS: The mass spectrum should display the molecular ion peak [M]+ at m/z 169 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 171 (roughly 33% intensity of the M+ peak), definitively proving the preservation of the C–Cl bond.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(2-Chlorophenyl)methyl]dimethylamine

Welcome to the technical support guide for the synthesis of [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate common challenges and improve the yield and purity of your target compound.

Introduction: Choosing Your Synthetic Pathway

The synthesis of [(2-Chlorophenyl)methyl]dimethylamine, a valuable intermediate in pharmaceutical and chemical research, is primarily achieved through two robust pathways.[1] The choice between them often depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

  • Nucleophilic Substitution: This is a direct approach involving the reaction of 2-chlorobenzyl chloride with dimethylamine. It is conceptually straightforward but requires careful control to avoid side reactions.[1]

  • Reductive Amination: This pathway starts with 2-chlorobenzaldehyde and dimethylamine to form an in-situ imine intermediate, which is then reduced to the target tertiary amine. This category includes classic named reactions like the Eschweiler-Clarke reaction as well as methods employing hydride-based reducing agents.[2][3]

This guide is structured to address specific issues you might encounter with each of these synthetic routes.

Section 1: Troubleshooting the Nucleophilic Substitution Pathway

This method relies on the Sɴ2 reaction between 2-chlorobenzyl chloride and dimethylamine. While direct, success hinges on controlling the reactivity of the amine nucleophile.

Q1: My reaction yield is low and I'm isolating a significant amount of a water-soluble, non-basic solid. What is happening?

Answer: You are likely observing the formation of a quaternary ammonium salt, a common side reaction when alkylating amines.[4] The tertiary amine product you have synthesized is itself a nucleophile and can react with another molecule of 2-chlorobenzyl chloride.

Causality and Resolution:

  • Mechanism of Side Reaction: The lone pair on the nitrogen of your product, [(2-Chlorophenyl)methyl]dimethylamine, attacks the benzylic carbon of the 2-chlorobenzyl chloride starting material. This second alkylation is often irreversible and consumes both your starting material and your desired product.

  • Stoichiometric Control: The most effective way to mitigate this is to control the stoichiometry. Ensure that 2-chlorobenzyl chloride is the limiting reagent. Using a slight excess of dimethylamine (1.1 to 1.5 equivalents) will increase the probability that the benzyl chloride reacts with the primary nucleophile (dimethylamine) rather than the tertiary amine product.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the initial amination over the subsequent quaternization, although this may increase reaction time.

    • Slow Addition: Adding the 2-chlorobenzyl chloride slowly to the solution of dimethylamine ensures that the chloride is always in the presence of a high concentration of its intended reaction partner, minimizing its reaction with the product.

Q2: The reaction is sluggish and fails to go to completion. How can I improve the reaction rate?

Answer: Several factors could be contributing to a slow reaction rate, primarily related to the solvent, base, and temperature.

Causality and Resolution:

  • Solvent Choice: The reaction involves a charged nucleophile and a leaving group. A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can solvate the cation without hydrogen-bonding to the amine nucleophile, thus preserving its reactivity.

  • Base Presence: The reaction generates one equivalent of hydrochloric acid (HCl) as dimethylamine hydrochloride. This acidic byproduct can protonate the starting dimethylamine, rendering it non-nucleophilic. An acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), must be included to neutralize the HCl as it forms.[1]

  • Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) will increase the reaction rate. However, be cautious, as excessive heat can promote the formation of the quaternary ammonium salt discussed in Q1.

Section 2: Troubleshooting Reductive Amination Pathways

Reductive amination is a powerful and often high-yielding method that avoids the issue of over-alkylation.[5] The most common challenges relate to the formation and subsequent reduction of the iminium ion intermediate.

Q3: I am using the Eschweiler-Clarke method, but my yield is very low. What are the critical parameters to check?

Answer: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is an excellent method for methylation that inherently stops at the tertiary amine stage.[5][6][7] Poor yields are almost always traced back to reagent stoichiometry, quality, or temperature control.

Causality and Resolution:

  • The Mechanism: The reaction proceeds via the formation of an iminium ion from 2-chlorobenzaldehyde and dimethylamine. This ion is then irreversibly reduced by a hydride transfer from formic acid, which decomposes to CO₂.[8] The reaction's success depends on the efficient execution of both steps.

  • Critical Parameters:

    • Reagent Excess: Both formaldehyde and formic acid must be used in excess.[5] Formic acid acts as both the acid catalyst for imine formation and the hydride source for its reduction. Excess formaldehyde drives the iminium ion formation.

    • Temperature: The reaction typically requires heating to proceed efficiently, often near the boiling point of the mixture (90-100 °C).[5] This temperature is necessary to facilitate both the dehydration step to form the iminium ion and the hydride transfer from formate.

    • Order of Addition: A common successful procedure involves adding the 2-chlorobenzaldehyde to a pre-heated mixture of dimethylamine, formic acid, and formaldehyde. This ensures the aldehyde is introduced into an environment primed for immediate reaction.

Experimental Protocol: Optimized Eschweiler-Clarke Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formic acid (3.0 eq) and a 40% aqueous solution of dimethylamine (1.5 eq).

  • Heating: Heat the mixture to 90-95 °C in an oil bath.

  • Addition: To this heated solution, add 2-chlorobenzaldehyde (1.0 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, add formaldehyde (37% aqueous solution, 2.5 eq) and maintain the reaction at 95-100 °C for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and make it basic (pH > 10) by carefully adding an aqueous NaOH solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Q4: Can I use sodium borohydride (NaBH₄) instead of formic acid for the reduction? My yields are inconsistent.

Answer: Yes, sodium borohydride is a common and effective reducing agent for this transformation.[9] However, the key to success and consistency is managing its reactivity, as NaBH₄ can reduce both the desired imine intermediate and the starting 2-chlorobenzaldehyde.[10]

Causality and Resolution:

  • Two-Stage, One-Pot Process: Unlike the Eschweiler-Clarke reaction, this is not a simultaneous process. You must first allow the imine to form before introducing the reducing agent.

    • Imine Formation: Stir a mixture of 2-chlorobenzaldehyde (1.0 eq) and dimethylamine (1.1-1.2 eq) in a suitable solvent (methanol is common) at room temperature for 1-2 hours. This allows the equilibrium to favor the formation of the imine.[9]

    • Controlled Reduction: Cool the reaction mixture in an ice bath (0 °C) before slowly and portion-wise adding the sodium borohydride (1.2-1.5 eq). Cooling is critical to moderate the reaction rate and to prevent the reduction of the unreacted starting aldehyde.

  • Alternative Reagents: For a simpler, direct "mix-and-go" procedure, consider using sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is a milder reducing agent that is highly selective for imines and protonated imines over aldehydes, allowing all reagents to be combined from the start without the need for a pre-formation step.[3][10]

Data Presentation: Comparison of Reductive Amination Conditions
ParameterEschweiler-ClarkeNaBH₄ ReductionNaBH(OAc)₃ (STAB) Reduction
Reducing Agent Formic AcidSodium BorohydrideSodium Triacetoxyborohydride
Stoichiometry Excess HCOOH & CH₂O[5]~1.5 eq NaBH₄~1.5 eq STAB
Procedure SimultaneousSequential (Imine first)[10]Simultaneous
Temperature 90-100 °C0 °C to RTRoom Temperature
Key Advantage No over-alkylation, inexpensiveInexpensive, common reagentHigh selectivity, simple setup[10]
Key Challenge High temperature, acidicMust pre-form imineReagent is moisture-sensitive

Section 3: General FAQs and Purification

Q5: Which synthetic route is better for my project?

Answer: The optimal route depends on your specific circumstances. The following diagram outlines a decision-making workflow.

Synthesis_Decision_Tree start Starting Material Available? aldehyde 2-Chlorobenzaldehyde start->aldehyde Aldehyde chloride 2-Chlorobenzyl Chloride start->chloride Chloride reductive_amination Pursue Reductive Amination aldehyde->reductive_amination nucleophilic_sub Pursue Nucleophilic Substitution chloride->nucleophilic_sub eschweiler Eschweiler-Clarke: - High Temp - No over-alkylation reductive_amination->eschweiler Classic, robust method borohydride Borohydride Reduction: - Milder Conditions - Careful reagent addition reductive_amination->borohydride Milder, selective reagents available nuc_sub_pros_cons Key Considerations: - Control stoichiometry to avoid  quaternary salt formation - Use a base (e.g., K2CO3) nucleophilic_sub->nuc_sub_pros_cons

Caption: Decision workflow for selecting a synthetic route.

Q6: My final product is an oil. How can I effectively purify it from starting materials and byproducts?

Answer: Purification of the basic [(2-Chlorophenyl)methyl]dimethylamine from neutral or acidic impurities is best achieved with an acid-base extraction during the workup, followed by distillation or chromatography.

Workflow for Purification:

Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_acid Wash with dilute HCl (aq) (e.g., 1M HCl) dissolve->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 organic_layer Organic Layer: Contains neutral/acidic impurities (e.g., unreacted aldehyde) separate_layers1->organic_layer Discard aqueous_layer Aqueous Layer: Contains protonated amine product (R3NH+Cl-) separate_layers1->aqueous_layer Keep basify Basify Aqueous Layer to pH > 10 (e.g., with 2M NaOH) aqueous_layer->basify extract Extract with fresh Organic Solvent (3x) basify->extract separate_layers2 Separate Layers extract->separate_layers2 final_organic Combined Organic Layers: Contains pure amine separate_layers2->final_organic Keep final_aqueous Aqueous Waste separate_layers2->final_aqueous Discard dry_concentrate Dry (Na2SO4), Filter, and Concentrate final_organic->dry_concentrate final_product Purified Product (Oil) dry_concentrate->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

Final Purification Steps:

  • Vacuum Distillation: This is often the most effective method for purifying the final liquid product on a larger scale.

  • Silica Gel Chromatography: For smaller scales or for removing closely related impurities, column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (~1%) of triethylamine added to the solvent to prevent the basic amine product from tailing on the acidic silica gel.

References

  • Lu, S., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Fatkulin, A. R., et al. Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal. [Link]

  • Alinezhad, H., & Tajbakhsh, M. (2011). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry International. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • ResearchGate. Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts. [Link]

  • ChemEurope.com. Eschweiler-Clarke reaction. [Link]

  • Ghorbani‐Vaghei, R., & Jalili, H. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Lu, S., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

  • Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. A simplified, green synthesis of tertiary amines using the Leuckart-Wallach reaction in subcritical water. [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

  • Majeed, W., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • ACS Publications. Preparation of Tertiary Amines by the Leuckart Reaction. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. [Link]

  • Google Patents. US4742176A - Process for 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone.
  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications. [Link]

  • University of British Columbia. synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. [Link]

  • ResearchGate. Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct. [Link]

  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Organic Syntheses. Pyrimidine,2-dimethylamino. [Link]

  • Google Patents.
  • Google Patents.
  • Sciencemadness Discussion Board. Preparation of dimethylamine. [Link]

  • PubMed. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. [Link]

  • Beilstein Journals. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]00)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in[(2-Chlorophenyl)methyl]dimethylamine Extraction

Welcome to the Technical Support Center for the extraction and purification of [(2-Chlorophenyl)methyl]dimethylamine (also known as 2-chloro-N,N-dimethylbenzylamine). This resource is designed for synthesis chemists, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of [(2-Chlorophenyl)methyl]dimethylamine (also known as 2-chloro-N,N-dimethylbenzylamine). This resource is designed for synthesis chemists, process engineers, and drug development professionals dealing with complex impurity profiles.

The synthesis of this compound—typically via the reductive amination of 2-chlorobenzaldehyde or the alkylation of dimethylamine with 2-chlorobenzyl chloride—often yields a crude mixture fraught with unreacted precursors. Because the physicochemical properties of these impurities closely mirror the target product, standard purification techniques like fractional distillation frequently fail. This guide provides field-proven, causality-driven solutions to isolate your target amine with high purity.

I. Diagnostic Workflow for Impurity Isolation

Before diving into specific troubleshooting steps, consult the diagnostic workflow below. This self-validating system ensures that both chemical and physical impurities are systematically eliminated based on their distinct partitioning behaviors.

Workflow A Crude Reaction Mixture (Amine + Aldehyde + Salts) B Add NaBH4 (Reduce Aldehyde to Alcohol) A->B C Acid-Base Extraction (Add HCl, pH < 3) B->C D Emulsion Formed? C->D E Filter particulates & Add Saturated Brine D->E Yes F Phase Separation D->F No E->F G Organic Phase (Neutral Impurities: Alcohol) F->G Discard H Aqueous Phase (Protonated Amine Salt) F->H Keep I Basify (Add NaOH, pH > 11) Extract with Toluene H->I J Pure[(2-Chlorophenyl)methyl]dimethylamine I->J

Caption: Workflow for resolving emulsions and aldehyde impurities during amine extraction.

II. Core Troubleshooting FAQs

Q1: Why is 2-chlorobenzaldehyde persistently co-distilling and co-extracting with my target amine, and how can I eliminate it?

Causality: If your synthetic route involves the reductive amination of 2-chlorobenzaldehyde with dimethylamine, unreacted aldehyde frequently remains in the crude matrix. 2-Chlorobenzaldehyde has a boiling point of approximately 208–215 °C[1][2], which is nearly identical to the boiling point of [(2-Chlorophenyl)methyl]dimethylamine. Because their boiling points overlap so closely, fractional distillation is highly inefficient and results in product contamination[3][4]. Furthermore, the neutral aldehyde can become trapped in the organic layer during poorly optimized aqueous washes.

Solution: Implement a targeted chemical reduction prior to the final acid-base extraction. By adding a mild reducing agent like Sodium Borohydride (NaBH₄) to the crude mixture, you selectively reduce the unreacted 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol[3][4]. The resulting alcohol has a distinctly different partitioning coefficient and boiling profile, allowing it to be easily washed away into the organic waste phase during the acidic aqueous extraction step.

Q2: I am experiencing intractable emulsions during the liquid-liquid extraction phase. How do I force phase separation?

Causality: Emulsions in benzylamine extractions typically arise from two factors:

  • The target amine acting as a weak surfactant when partially protonated at intermediate pH levels (pH 5–8)[5].

  • The presence of fine inorganic particulates (e.g., residual metal catalysts or borate salts from the reduction step) that stabilize the emulsion interface.

Solution: Ensure strict pH control. The pKa of benzylamine derivatives is typically around 9.0–9.7[5]. To ensure complete ionization, the acidic wash must be pushed below pH 3, and the basification step must strictly exceed pH 11. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove stabilizing particulates, and add saturated aqueous sodium chloride (brine) to increase the density and ionic strength of the aqueous phase, thereby forcing the organic phase to separate.

Q3: How do I ensure complete removal of unreacted dimethylamine from the final product?

Causality: Dimethylamine is a stronger base (pKa ~10.7) than the target benzylic amine and is highly soluble in water. However, if the organic solvent ratio is too low or the phase separation is rushed, trace dimethylamine can carry over into the organic phase.

Solution: Dimethylamine is effectively removed during the initial acidic extraction step. To prevent carryover during the final organic extraction (post-basification), perform multiple sequential washes of the organic phase with deionized water. The high aqueous solubility of dimethylamine ensures it partitions into the water washes, leaving the more lipophilic [(2-Chlorophenyl)methyl]dimethylamine in the organic phase.

III. Quantitative Physicochemical Data

Understanding the physical properties of your matrix is critical for designing a self-validating extraction protocol. Use the table below to verify your solvent and pH choices.

CompoundRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)Primary Solubility Profile
[(2-Chlorophenyl)methyl]dimethylamine Target Product169.65~215 (or 108-116 at 5 mmHg)~9.0 - 9.5Organic (Free Base), Aqueous (Protonated Salt)
2-Chlorobenzaldehyde Synthesis Precursor / Impurity140.57208 - 215N/A (Neutral)Organic
Dimethylamine Reagent / Impurity45.087~10.7Aqueous

IV. Mechanistic Partitioning Pathway

The success of the extraction relies on the pH-dependent ionization of the target amine versus the neutral state of the impurities. The diagram below illustrates the causality of the phase separation.

Partitioning cluster_acid pH < 3 (Aqueous HCl) cluster_base pH > 11 (Aqueous NaOH) Start Target Amine + Aldehyde Impurity AmineH Protonated Amine (Water Soluble) Start->AmineH Acidify Aldehyde Aldehyde/Alcohol (Organic Soluble) Start->Aldehyde Partitions to Solvent AmineFree Free Base Amine (Organic Soluble) AmineH->AmineFree Basify & Extract Salts Inorganic Salts (Water Soluble) AmineH->Salts Neutralization

Caption: Mechanistic partitioning of benzylamine derivatives based on pH-dependent ionization.

V. Optimized Step-by-Step Methodology

Protocol: Acid-Base Extraction with Integrated Impurity Reduction

  • Crude Reduction: To the crude reaction mixture containing[(2-Chlorophenyl)methyl]dimethylamine and residual 2-chlorobenzaldehyde, add 0.05 to 0.1 equivalents of Sodium Borohydride (NaBH₄) slowly at room temperature. Stir for 1 to 2 hours to quantitatively convert the aldehyde to 2-chlorobenzyl alcohol[4].

  • Acidification: Dilute the mixture with an organic solvent (e.g., Toluene or Diethyl Ether). Slowly add 2M Hydrochloric Acid (HCl) under vigorous stirring until the aqueous phase reaches a confirmed pH < 3.

  • Phase Separation (Impurity Removal): Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The lower aqueous layer contains the protonated target amine salt. The upper organic layer contains the 2-chlorobenzyl alcohol and other neutral impurities. Discard the organic layer.

  • Basification: Transfer the retained aqueous layer to a clean Erlenmeyer flask submerged in an ice bath (to control the exothermic neutralization). Slowly add 5M Sodium Hydroxide (NaOH) until the pH strictly exceeds 11, converting the amine back to its free-base form.

  • Product Extraction: Extract the basic aqueous phase with 3 equal volumes of fresh Toluene. Combine the organic extracts and wash twice with saturated aqueous sodium chloride (brine) to remove trace water and residual dimethylamine.

  • Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate under reduced pressure using a rotary evaporator. The resulting oil can be subjected to vacuum distillation (e.g., 108-116 °C at 5 mmHg) for final polishing[6].

VI. References

  • 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus (US20140221691A1 / ES2644568T3) Google Patents URL:

  • Selective separation of amines from continuous processes using automated pH controlled extraction Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for [(2-Chlorophenyl)methyl]dimethylamine

Welcome to the technical support center for the analysis of [(2-Chlorophenyl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of [(2-Chlorophenyl)methyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. We will move beyond simple procedural steps to explain the underlying chromatographic principles, empowering you to make informed decisions and optimize your separations effectively.

Analyte Overview: [(2-Chlorophenyl)methyl]dimethylamine

[(2-Chlorophenyl)methyl]dimethylamine is a tertiary amine containing a moderately hydrophobic chlorophenyl group.[1] Understanding its physicochemical properties is the cornerstone of developing a robust HPLC method. Its basic nature, conferred by the dimethylamino group, is the most critical factor influencing its chromatographic behavior, particularly its interaction with the stationary phase.

PropertyValueSourceSignificance for HPLC
Molecular Formula C₉H₁₂ClN[1][2]Basic information for mass spectrometry.
Molecular Weight 169.65 g/mol [1][2][3]Used in concentration calculations.
Structure Tertiary Amine[1]The basic nitrogen is prone to protonation and can cause peak tailing through interactions with column silanols.
XLogP3-AA 2.4[3]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Estimated pKa ~9.0 - 10.0The pKa of the conjugate acid of dimethylamine is 10.73.[4] The electron-withdrawing nature of the chlorophenyl ring will reduce this, but the compound remains basic. Mobile phase pH control is critical.

Frequently Asked Questions (FAQs) for Method Development

This section addresses foundational questions to establish a robust starting point for your analysis.

Q1: What is a recommended starting HPLC method for [(2-Chlorophenyl)methyl]dimethylamine?

A reversed-phase HPLC method is the most appropriate approach given the analyte's moderate hydrophobicity (logP of 2.4).[3]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, High-Purity Silica (e.g., USP L1)The industry standard for reversed-phase. A modern, high-purity, end-capped column will minimize interactions with residual silanols, which is crucial for a basic analyte.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.8-3.5)A low pH ensures the tertiary amine is consistently protonated, leading to more reproducible retention. It also suppresses the ionization of acidic silanol groups on the column surface, which is a primary cause of peak tailing.[5]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred for its lower viscosity and higher elution strength.
Elution Mode Isocratic (e.g., 40% B) or Gradient (e.g., 10-90% B over 10 min)Start with a scouting gradient to determine the approximate elution time, then optimize to an isocratic method for simplicity and robustness if possible.[6]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 30-40 °CUsing a column oven improves retention time stability and can enhance peak shape by reducing mobile phase viscosity.[7]
Detection UV at ~220 nmThe chlorophenyl group provides UV absorbance. 220 nm is a good starting point to maximize sensitivity.
Injection Vol. 5-10 µLKeep the injection volume small to prevent peak distortion.
Q2: How does mobile phase pH critically affect the retention of this basic compound?

Mobile phase pH is the single most powerful parameter for controlling the retention of ionizable compounds like [(2-Chlorophenyl)methyl]dimethylamine.[8][9] The analyte exists in equilibrium between its neutral form and its protonated (charged) conjugate acid.

cluster_retention Reversed-Phase Retention Neutral R-N(CH₃)₂ (Neutral, More Hydrophobic) Protonated R-N⁺H(CH₃)₂ (Protonated, More Polar) Neutral->Protonated + H⁺ (Lower pH) More_Retained Increased Retention Time Neutral->More_Retained Favored Protonated->Neutral - H⁺ (Higher pH) Less_Retained Decreased Retention Time Protonated->Less_Retained Favored

Caption: Effect of pH on analyte ionization and retention.

  • At Low pH (pH < pKa): The amine is predominantly in its protonated, cationic form. This form is more polar and will have weaker interactions with the hydrophobic C18 stationary phase, resulting in shorter retention times .

  • At High pH (pH > pKa): The amine is in its neutral, free-base form. This form is more hydrophobic and will interact more strongly with the stationary phase, leading to longer retention times .[9]

Therefore, to increase retention, you should raise the mobile phase pH. To decrease retention, lower the pH. For method robustness, it is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both are viable, but they offer different properties.

ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), typically higher elution strength (shorter run times), better UV transparency at low wavelengths.Can offer less unique selectivity compared to methanol.
Methanol (MeOH) Can provide different selectivity for aromatic compounds due to its protic nature, which can be useful if co-elutions occur with ACN.Higher viscosity (higher backpressure), generally lower elution strength.

Recommendation: Start with Acetonitrile. If you face issues with co-eluting impurities, switching to or creating a ternary mixture with Methanol is a powerful tool to alter selectivity.[10]

Troubleshooting Guide: Common HPLC Issues

This section provides solutions to specific problems you may encounter during your analysis.

Problem: My peak is tailing severely (Asymmetry > 1.2).

Peak tailing is the most common issue for basic analytes and is usually caused by secondary interactions with the column.[11]

Causality & Solution Workflow:

Start Observe Peak Tailing Cause1 Primary Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Other Causes Start->Cause2 Solution1a Option 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic/Phosphoric Acid) Cause1->Solution1a Protonates analyte, suppresses silanols Solution1b Option 2: Use High pH (pH > 8, requires pH-stable column) Cause1->Solution1b Neutralizes analyte Solution1c Option 3: Add a Competing Base (e.g., 0.1% Triethylamine - TEA) Cause1->Solution1c Masks active sites Solution1d Option 4: Use a Modern, End-Capped Column (Specifically designed for basic compounds) Cause1->Solution1d Minimizes available sites Solution2a Check for Column Void (Caused by pressure shocks or pH degradation) Cause2->Solution2a If all peaks are fronting/split

Caption: Troubleshooting workflow for peak tailing.

  • Explanation: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic. At mid-range pH, these groups can become ionized (Si-O⁻) and interact ionically with your protonated basic analyte (R-N⁺H(CH₃)₂). This strong, secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[5][11]

Problem: My retention time is unstable and drifting between injections.

Retention time drift compromises data integrity and indicates a lack of system equilibrium or stability.[7]

  • Is the column temperature controlled?

    • Cause: Fluctuations in ambient lab temperature can cause significant drift. A 1°C change can alter retention time by 1-2%.[7]

    • Solution: Always use a thermostatically controlled column compartment and allow the column to fully equilibrate thermally before starting the sequence.

  • Is your mobile phase fresh and properly prepared?

    • Cause: The volatile organic component (e.g., ACN) can evaporate over time, increasing the aqueous content and thus increasing retention time. In buffered mobile phases, the pH can drift, or salts can precipitate.[7]

    • Solution: Prepare mobile phases fresh daily. Keep the solvent bottles capped and use a solvent filter. Ensure buffers are fully dissolved and the mobile phase is well-mixed and degassed before use.

  • Is the column fully equilibrated?

    • Cause: Switching between different mobile phases or after column storage requires time for the stationary phase to fully equilibrate with the new conditions.

    • Solution: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample. Monitor the baseline until it is stable.

Problem: My analyte has little to no retention (elutes near the void volume).
  • Is your mobile phase too strong?

    • Cause: The concentration of the organic solvent (Mobile Phase B) is too high, causing the analyte to be rapidly eluted without sufficient interaction with the stationary phase.

    • Solution: Systematically decrease the percentage of the organic modifier in your mobile phase.[9][10] For example, if you are using 70% ACN, try 60%, then 50%.

  • Is your analyte fully ionized and behaving like a polar compound?

    • Cause: At a very low pH, the analyte is fully protonated and may be too polar to be retained by a C18 column, especially if the organic content is also high.

    • Solution: Increase the mobile phase pH to reduce the analyte's polarity and promote hydrophobic retention. For example, moving from a pH of 2.8 to 4.5 can significantly increase retention.

Problem: My analyte has an excessively long retention time.
  • Is your mobile phase too weak?

    • Cause: The concentration of the organic solvent is too low, leading to very strong hydrophobic interactions with the stationary phase.

    • Solution: Systematically increase the percentage of the organic modifier in your mobile phase to decrease the retention time.[10]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common, simple, and effective mobile phase for the analysis of basic compounds.

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L clean glass media bottle.

    • Carefully add 1 mL of high-purity formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion. The resulting pH will be approximately 2.8.

    • Filter the solution through a 0.45 µm or 0.22 µm solvent filter.

  • Prepare Mobile Phase B (Organic):

    • Pour 1 L of HPLC-grade Acetonitrile into a separate clean glass media bottle. Filtering is recommended but often not necessary for high-purity solvents.

  • System Setup:

    • Place the respective solvent lines into each bottle.

    • Thoroughly purge the HPLC pumps (e.g., for 5 minutes) to remove any previous solvents and ensure the lines are filled with the new mobile phase.

    • Set your desired mobile phase composition and allow the system to equilibrate until a stable backpressure and baseline are achieved.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Reddit r/Chempros. HPLC peak shape trouble shooting. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. 1-(2-Chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • Chair of Analytical Chemistry, University of Tartu. pKa values bases. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • GL Sciences. How to Increase Retention. [Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Sciencemadness Wiki. Dimethylamine. [Link]

Sources

Optimization

Reducing degradation of[(2-Chlorophenyl)methyl]dimethylamine during storage

Technical Support Center: Stability and Storage Troubleshooting Guide for [(2-Chlorophenyl)methyl]dimethylamine Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage Troubleshooting Guide for [(2-Chlorophenyl)methyl]dimethylamine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2), a sterically hindered, ortho-chlorinated tertiary benzylamine widely used as a pharmaceutical building block[1][2].

Due to its molecular architecture, this compound is highly susceptible to three primary degradation vectors during storage: N-oxidation, base-catalyzed carbon dioxide absorption, and photolytic cleavage. This guide provides field-proven, mechanistic solutions to ensure absolute reagent integrity.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Discoloration (Yellowing/Browning) Over Time

  • Q: My stored [(2-Chlorophenyl)methyl]dimethylamine has turned from a clear liquid to a yellowish/brownish color. What causes this, and is the reagent still viable?

  • A: The discoloration is a direct result of autoxidation, and the reagent should be re-purified before use. The electron-rich nitrogen lone pair of the tertiary amine is highly susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS). This interaction forms a reactive amine N-oxide intermediate[3][4]. Over time, these N-oxides undergo acid/base-catalyzed hydrolysis or structural rearrangements to yield 2-chlorobenzaldehyde and secondary amines[5][6]. These secondary byproducts easily polymerize into colored impurities.

  • Causality & Solution: To prevent oxygen from acting as an electrophile, the compound must be stored under a strict inert atmosphere. Argon is highly recommended over Nitrogen because Argon is approximately 38% denser than air; it actively sinks and forms a protective physical blanket over the liquid phase, whereas Nitrogen easily diffuses upon opening.

Issue 2: Viscosity Increase and White Precipitate Formation

  • Q: I noticed a white crystalline sludge or a drastic increase in viscosity at the bottom of the reagent bottle. Is the chemical polymerizing?

  • A: It is not polymerizing; it is forming a bicarbonate salt. Unlike primary or secondary amines, tertiary amines lack a free N-H proton and cannot react with CO2 to form stable carbamates[7]. However, they act as strong bases that catalyze the hydration of atmospheric CO2 in the presence of ambient moisture, leading to the formation of stable bicarbonate salts ([R3NH]+ [HCO3]-)[8][9]. This ionic salt formation drastically alters the physical state of the reagent, turning a free-flowing liquid into a viscous sludge.

  • Causality & Solution: The basicity of the amine drives the absorption of CO2 and water. You must break the catalytic hydration cycle by aggressively scavenging moisture. Store the chemical over activated molecular sieves and seal the container with a PTFE-lined septum to block ambient CO2 ingress.

Issue 3: Photolytic Degradation and Titer Loss

  • Q: We are experiencing an unexplained loss of chemical purity (titer) without visible precipitation. HPLC shows new, highly lipophilic peaks. Does ambient lighting affect this compound?

  • A: Yes. The benzylic C-N bond and the aryl C-Cl bond are highly sensitive to ultraviolet (UV) and high-energy visible light. Photons carry sufficient energy to induce homolytic cleavage, generating aminium radical cations and benzyl radicals[10][11]. These radicals propagate further degradation, leading to dehalogenation or the formation of complex dimerized products (e.g., N-benzylidenebenzylamines) which appear as late-eluting peaks on reverse-phase HPLC[11].

  • Causality & Solution: The bond dissociation energy is easily overcome by standard fluorescent laboratory lighting. Absolute light exclusion is required. Store the reagent exclusively in amber glass containers, which effectively block wavelengths below 400 nm.

Part 2: Quantitative Degradation Summary

Degradation PathwayPrimary TriggerKinetic MechanismPrimary ByproductsMitigation Strategy
N-Oxidation Atmospheric O2 / ROSElectrophilic attack on nitrogen lone pairAmine N-oxides, 2-chlorobenzaldehydeArgon purging, airtight PTFE seals
Bicarbonate Formation CO2 + H2O (Moisture)Base-catalyzed hydration of CO2Bicarbonate salts (precipitate/sludge)Desiccation (Molecular Sieves 4A)
Photolysis UV / Visible Light (<400 nm)Homolytic cleavage of C-Cl and C-N bondsBenzyl radicals, dimerized aminesAmber glass storage, dark environment

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Inert Gas Purging and Ampouling (Self-Validating System)

This protocol ensures the exclusion of O2, CO2, and H2O while providing a built-in mechanism to verify the seal's integrity.

  • Preparation: Dry amber glass vials in a vacuum oven at 120°C for 2 hours. Cool completely in a desiccator. Causality: Removes microscopic surface moisture that could trigger bicarbonate formation.

  • Desiccant Addition: Add 10% w/v activated 4A molecular sieves to the vial. Causality: 4A sieves have a pore size of 4 angstroms, which perfectly traps water molecules (2.8 Å) while excluding the larger tertiary amine molecules, preventing product loss via physical adsorption.

  • Transfer: Transfer the [(2-Chlorophenyl)methyl]dimethylamine into the vial using a gas-tight glass syringe.

  • Argon Blanket: Insert an Argon gas line via a long stainless-steel needle to the bottom of the liquid. Bubble gently for 30 seconds to displace dissolved O2, then pull the needle into the headspace for 10 seconds to form a dense gas blanket.

  • Sealing & Validation: Seal immediately with a PTFE-lined crimp cap.

    • Self-Validation Step: Prepare a parallel control vial containing a trace amount of an oxygen-sensitive indicator dye (e.g., resazurin in a compatible solvent). Store it alongside the product. If the control vial remains colorless, the sealing protocol and Argon blanket are successfully preventing O2 ingress.

Protocol 2: Accelerated Stability Testing via HPLC-UV

This protocol monitors the specific degradation products (N-oxides and dimers) to validate storage efficacy.

  • Sample Preparation: Dissolve 10 mg of the stored sample in 1 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile : Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA protonates the tertiary amine, preventing secondary interactions with free silanols on the column, ensuring sharp peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • System Suitability (Self-Validation): Before analyzing the stored sample, inject a certified reference standard of[(2-Chlorophenyl)methyl]dimethylamine. The system is validated only if the theoretical plate count (N) > 2000 and the tailing factor (T) is ≤ 1.5. Causality: This ensures that any peak broadening observed in the test sample is strictly due to chemical degradation (e.g., polymerization) rather than column failure.

  • Analysis: Identify degradation peaks. N-oxides typically elute earlier (more polar), while dimerized photolysis products elute later (more lipophilic).

Part 4: Mechanistic and Workflow Diagrams

OxidationPathway A [(2-Chlorophenyl)methyl] dimethylamine C Amine N-Oxide Intermediate A->C Autoxidation B Reactive Oxygen Species B->C Electrophilic Attack D Hydrolysis / Rearrangement C->D Acid/Base Catalysis E 2-Chlorobenzaldehyde + Secondary Amines D->E Degradation Products

Figure 1: Oxidative degradation pathway of 2-chloro-N,N-dimethylbenzylamine via N-oxide formation.

StorageWorkflow Start Receive Chemical Step1 Transfer to Amber Glass Vial Start->Step1 Block UV/Vis Light Step2 Add Molecular Sieves (3A or 4A) Step1->Step2 Prevent Moisture Step3 Purge Headspace with Argon Gas Step2->Step3 Displace O2 & CO2 Step4 Seal with PTFE Septum Cap Step3->Step4 Ensure Airtight Seal End Store at 2-8°C in Dark Cabinet Step4->End Minimize Thermal Kinetics

Figure 2: Step-by-step optimal storage workflow to prevent environmental degradation.

Part 5: References

  • Title: BenzeneMethanaMine, 2-chloro-N,N-diMethyl- Source: LookChem URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL: [Link]

  • Title: CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2 Source: PubMed Central (PMC) / Frontiers URL: [Link]

  • Title: Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework Source: PubMed Central (PMC) / ACS Omega URL: [Link]

  • Title: N-oxide as a driver of adduct formation in Tertiary-amine-containing ionizable lipids Source: ResearchGate / Nature Communications URL: [Link]

  • Title: Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” Source: University of Twente (UTwente) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with [(2-Chlorophenyl)methyl]dimethylamine in Aqueous Media

Welcome to the technical support guide for [(2-Chlorophenyl)methyl]dimethylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for [(2-Chlorophenyl)methyl]dimethylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth explanations, and step-by-step protocols to effectively manage and overcome the solubility challenges associated with this compound in aqueous experimental systems.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of a compound is dictated by its chemical structure. [(2-Chlorophenyl)methyl]dimethylamine is a tertiary amine featuring a nonpolar chlorophenyl group. This dual character—a basic nitrogen atom and a lipophilic aromatic moiety—is the primary reason for its poor solubility in neutral aqueous solutions. The neutral molecule prefers a non-polar environment, while the protonated form is highly polar.

PropertyValueSignificance for Solubility
Molecular Formula C₉H₁₂ClN-
Molecular Weight 169.65 g/mol [1][2]Essential for calculating molar concentrations.
Physical Form Liquid[3]Affects handling and initial dissolution attempts.
Predicted logP 2.4[2]Indicates moderate lipophilicity (hydrophobicity), predicting low solubility in water at neutral pH.
Estimated pKa ~10.7This value is for the conjugate acid (the protonated form). To ensure the compound is >99% in its soluble, ionized state, the solution pH must be at least 2 units below this pKa.

Note on pKa: The precise experimental pKa for this molecule is not readily published. The value provided is an estimate based on the structurally similar dimethylammonium ion (pKa 10.73)[4]. This estimate serves as a reliable guide for pH adjustment strategies.

Section 2: Troubleshooting Decision Pathway

Before proceeding to detailed protocols, use this decision tree to select the most appropriate solubilization strategy for your specific experimental needs.

G start Start: Need to dissolve [(2-Chlorophenyl)methyl]dimethylamine in an aqueous medium check_direct Attempt to dissolve directly in your final aqueous buffer (pH 7-7.4). start->check_direct success1 Success! Proceed with experiment. check_direct->success1 Soluble fail1 Fails (Insoluble, cloudy, oily film) check_direct->fail1 Insoluble ph_strategy Primary Strategy: pH Adjustment fail1->ph_strategy check_ph_sensitivity Is your experiment compatible with a pH range of 4.0 - 6.5? ph_strategy->check_ph_sensitivity use_ph_protocol Use SOP 1: Prepare an acidified stock solution. check_ph_sensitivity->use_ph_protocol Yes cosolvent_strategy Secondary Strategy: Co-solvents check_ph_sensitivity->cosolvent_strategy No check_cosolvent_sensitivity Is your experiment tolerant to low concentrations (e.g., <1%) of an organic solvent like DMSO? cosolvent_strategy->check_cosolvent_sensitivity use_cosolvent_protocol Use SOP 2: Prepare a concentrated stock in a co-solvent. check_cosolvent_sensitivity->use_cosolvent_protocol Yes advanced_strategy Advanced Strategy: Cyclodextrin Encapsulation check_cosolvent_sensitivity->advanced_strategy No consult_lit Consult literature for specific cyclodextrin selection and protocol development. advanced_strategy->consult_lit G cluster_0 Low pH (Excess H+) Insoluble Form R-N(CH₃)₂ (Neutral, Lipophilic) Poorly Soluble Soluble Form R-N(CH₃)₂H⁺ (Cationic Salt, Polar) Highly Soluble Insoluble Form->Soluble Form + H⁺

Caption: Equilibrium between the insoluble and soluble forms of the amine.

Standard Operating Procedure 1: Preparation of an Acidified Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution. Adjust volumes and weights as needed for your desired concentration.

Materials:

  • [(2-Chlorophenyl)methyl]dimethylamine (MW: 169.65 g/mol )

  • 1 M Hydrochloric Acid (HCl)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 1.697 mg of [(2-Chlorophenyl)methyl]dimethylamine and transfer it to a 10 mL volumetric flask. This corresponds to a final concentration of 1 mM if diluted to 10 mL. For a 10 mM stock, use 16.97 mg.

  • Initial Wetting: Add ~7 mL of high-purity water to the flask. Do not expect the compound to dissolve at this stage; it will likely appear as an oily residue or a cloudy suspension.

  • Acidification: While gently swirling the flask, add 1 M HCl dropwise (e.g., 5-10 µL at a time). Pause between additions and observe. The solution should begin to clarify as the compound protonates and dissolves.

  • pH-Guided Dissolution: Continue adding acid dropwise until the solution becomes completely clear. Use a pH meter to check the pH, aiming for a final value between 5.0 and 6.0 for robust solubility.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is in the target range, carefully add high-purity water to bring the total volume to the 10 mL mark on the flask.

  • Final Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. This is your final stock solution. Store as recommended for the compound, typically at 4°C for short-term use or -20°C for long-term storage.

Self-Validation: A successfully prepared stock solution will be a crystal-clear, particle-free liquid. If any cloudiness or precipitation occurs upon storage, it may indicate the pH is too high or the concentration exceeds its solubility limit even in acidic conditions.

Strategy 2: The Use of Co-solvents

The Underlying Principle: Modifying Solvent Polarity Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the mixture. This makes the solvent system more "hospitable" to lipophilic compounds, allowing them to dissolve without requiring ionization. This is a common strategy in pharmaceutical formulation and in vitro screening.[5][6][7]

Comparison of Common Co-solvents:

Co-solventTypical Stock ConcentrationFinal Assay Conc.ProsCons
DMSO 10 - 100 mM< 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells, can affect enzyme activity, may interfere with some assays.
Ethanol 10 - 50 mM< 1.0%Less toxic than DMSO, volatile (can be removed).Can precipitate proteins at higher concentrations, less effective solubilizer than DMSO.
PEG 400 10 - 50 mM< 2.0%Low toxicity, commonly used in formulations.Can be viscous, may not be as effective as DMSO for highly lipophilic compounds.
Standard Operating Procedure 2: Protocol for Using a Co-solvent System

This protocol describes preparing a 50 mM stock solution in 100% DMSO.

Materials:

  • [(2-Chlorophenyl)methyl]dimethylamine (MW: 169.65 g/mol )

  • 100% Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 8.48 mg of [(2-Chlorophenyl)methyl]dimethylamine and place it into a suitable vial.

  • Add Co-solvent: Add 1.0 mL of 100% DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex or sonicate until the liquid compound is fully dissolved and the solution is clear. This creates a 50 mM stock solution.

  • Serial Dilution (Important): To prepare your working solution, perform a serial dilution. Never add the aqueous buffer directly to your concentrated DMSO stock , as this can cause the compound to immediately precipitate. Instead, add a small volume of your DMSO stock to the larger volume of your final aqueous buffer while vortexing.

    • Example: To make a 50 µM working solution in 10 mL of cell culture media, add 10 µL of the 50 mM DMSO stock to 9.99 mL of the media. This results in a final DMSO concentration of 0.1%.

  • Storage: Store the DMSO stock tightly sealed at room temperature or as recommended, protecting it from moisture.

Self-Validation: The final diluted working solution should be clear. If you observe cloudiness (the "ouzo effect"), it means the compound has precipitated out of solution because its solubility limit in the final aqueous/co-solvent mixture was exceeded. If this occurs, you must either lower the final concentration or increase the final percentage of the co-solvent (if your experiment allows).

Section 5: References
  • BenchChem. [(2-Chlorophenyl)methyl]dimethylamine. (n.d.). Retrieved from BenchChem website.

  • Vertex AI Search. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • Sigma-Aldrich. [(2-chlorophenyl)methyl]dimethylamine | 10175-31-2. (n.d.). Retrieved from Sigma-Aldrich website.

  • BenchChem. [(2-Chlorophenyl)methyl]dimethylamine | 10175-31-2. (n.d.). Retrieved from BenchChem website.

  • PubChem. 1-(2-Chlorophenyl)-N,N-dimethylmethanamine. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • CAMEO Chemicals. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. (n.d.). Retrieved from CAMEO Chemicals website.

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • ChemicalBook. dimethylamine hydrochloride. (n.d.). Retrieved from ChemicalBook website.

  • ChemicalBook. [2-AMINO-1-(2-CHLOROPHENYL)ETHYL]DIMETHYLAMINE | 791601-04-2. (2025). Retrieved from ChemicalBook website.

  • PMC. (n.d.). Impact of Solvent on the Thermal Stability of Amines.

  • Reddit. (2024). Quaternization of an aqueous tertiary amine : r/Chempros.

  • Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.

  • ACS Publications. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis.

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

  • PubChem. 2-Chloropropyldimethylamine. (n.d.). Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Dimethylamine.

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

  • ChemicalBook. Dimethylamine | 124-40-3. (n.d.). Retrieved from ChemicalBook website.

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

  • GuideChem. (2025). (2-chlorophenyl)methanamine - 89-97-4.

  • ACS Division of Organic Chemistry. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in [(2-Chlorophenyl)methyl]dimethylamine Synthesis

Welcome to the Advanced Application Support Center. The synthesis of [(2-Chlorophenyl)methyl]dimethylamine (also known as 2-chloro-N,N-dimethylbenzylamine) via the catalytic reductive amination of 2-chlorobenzaldehyde wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of [(2-Chlorophenyl)methyl]dimethylamine (also known as 2-chloro-N,N-dimethylbenzylamine) via the catalytic reductive amination of 2-chlorobenzaldehyde with dimethylamine is a highly efficient industrial pathway. However, the presence of the labile ortho-chloro substituent introduces significant chemoselectivity challenges, most notably rapid catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treating. Below, we dissect the thermodynamic and mechanistic root causes of catalyst failure and provide self-validating protocols to ensure robust, scalable production.

Part 1: Core Diagnostics & FAQs (The Mechanisms of Deactivation)

Q1: Why does my standard Palladium on Carbon (Pd/C) catalyst deactivate abruptly before reaching full conversion? A: The primary culprit is hydrodehalogenation , a highly competitive side reaction. Monometallic palladium has a strong thermodynamic affinity for aryl chlorides. During the reductive amination, Pd(0) undergoes oxidative addition into the C-Cl bond of your substrate or product, cleaving the chlorine atom and replacing it with hydrogen[1]. This side reaction releases hydrochloric acid (HCl) directly into the reaction matrix. The HCl immediately protonates both the dimethylamine reactant and the newly formed amine product, creating insoluble amine hydrochlorides. These chloride salts strongly adsorb onto the palladium active sites, physically blocking them from further catalytic cycles and causing abrupt reaction stalling[2].

Q2: How can I chemically suppress this dehalogenation pathway to protect the catalyst? A: The most effective, field-proven intervention is transitioning from a monometallic Pd/C catalyst to a bimetallic Palladium-Copper (Pd-Cu/C) catalyst [1]. Alloying palladium with copper fundamentally alters the electronic properties (specifically shifting the d-band center) of the catalyst surface. Copper preferentially binds the amine species and sterically/electronically suppresses the oxidative addition of the C-Cl bond[1]. This allows the catalyst to maintain high activity for the reduction of the imine intermediate while virtually eliminating hydrodehalogenation[3].

Q3: Why is my reaction producing high levels of 2-chlorobenzyl alcohol instead of the target amine, even with a fresh catalyst? A: This indicates a kinetic mismatch between the condensation step and the hydrogenation step. If hydrogen gas is introduced before the 2-chlorobenzaldehyde has fully condensed with dimethylamine to form the imine intermediate, the catalyst will simply reduce the free aldehyde into an alcohol byproduct[3]. This wastes the substrate and can lead to heavy byproduct fouling on the catalyst pores. Solution: Always utilize a two-stage protocol where imine condensation is validated before introducing hydrogen pressure.

Part 2: Troubleshooting Matrix

Observed SymptomAnalytical ConfirmationRoot CauseCorrective Action
Sudden cessation of H₂ uptake GC-MS shows >2% N,N-dimethylbenzylamine (loss of Cl).HCl poisoning via hydrodehalogenation.Replace monometallic Pd/C with bimetallic Pd-Cu/C catalyst.
High alcohol byproduct FTIR shows strong -OH stretch (~3300 cm⁻¹).Premature hydrogenation of unreacted aldehyde.Extend pre-hydrogenation condensation time; ensure excess dimethylamine.
Gradual activity loss over cycles TGA of spent catalyst shows high organic mass loss.Amine fouling / coking in the carbon support pores.Wash spent catalyst with warm methanol; increase operational H₂ pressure by 5 bar.

Part 3: Mechanistic Visualizations

ReactionPathway A 2-Chlorobenzaldehyde + Dimethylamine B Imine Intermediate A->B Condensation (in Methanol) C [(2-Chlorophenyl)methyl]dimethylamine (Desired Product) B->C H2, Pd-Cu/C (Chemoselective) D N,N-dimethylbenzylamine + HCl (Dehalogenation Byproduct) B->D H2, Pd/C (Unselective) E Catalyst Poisoning (Active Site Blockage) D->E HCl accumulation & Salt Precipitation

Reaction pathway: Chemoselective Pd-Cu/C vs. unselective Pd/C leading to catalyst poisoning.

TroubleshootingWorkflow Start Issue: Rapid Catalyst Deactivation (Incomplete Conversion) Check1 Analyze Crude Mixture via GC-MS Start->Check1 Dec1 Is N,N-dimethylbenzylamine > 2%? Check1->Dec1 Sol1 Root Cause: Hydrodehalogenation. Action: Switch to Pd-Cu/C Catalyst. Dec1->Sol1 Yes (Halogen Loss) Check2 Check Reactor Pressure & Solvent Dec1->Check2 No (Intact Halogen) Sol2 Root Cause: Amine Fouling. Action: Use Methanol & Increase H2 Pressure. Check2->Sol2

Diagnostic logic tree for identifying and resolving catalyst deactivation root causes.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent deactivation, utilize this self-validating workflow utilizing a bimetallic catalyst system.

Step 1: Condensation (Imine Formation)

  • Action: In a nitrogen-purged reactor, dissolve 2-chlorobenzaldehyde in industrial-grade methanol. Slowly add a 1.2x molar excess of dimethylamine (as a methanol solution) while maintaining the temperature below 30 °C to control the exothermic reaction[3].

  • Causality: Forming the imine prior to introducing the catalyst and hydrogen prevents the competitive, direct reduction of the aldehyde, which would form unwanted 2-chlorobenzyl alcohol.

  • Validation Checkpoint: Analyze an aliquot via FTIR. The reaction may only proceed to Step 2 when the carbonyl stretch (~1700 cm⁻¹) has disappeared and the imine stretch (~1640 cm⁻¹) is dominant.

Step 2: Catalyst Introduction & Integrity Purge

  • Action: Add the bimetallic Pd-Cu/C catalyst (typically 1-3 mol% metal loading) to the mixture. Seal the reactor and purge the headspace three times with nitrogen, followed by three times with hydrogen[3].

  • Causality: Removing atmospheric oxygen prevents the oxidative degradation of the amine into N-oxides, which act as severe catalyst poisons, and eliminates explosion hazards.

  • Validation Checkpoint: Perform a pressure-drop test during the final nitrogen hold. A perfectly stable pressure gauge for 10 minutes validates reactor integrity.

Step 3: Chemoselective Hydrogenation

  • Action: Pressurize the reactor with H₂ to 10–20 bar and heat the mixture to 60–80 °C[3].

  • Causality: The Pd-Cu/C catalyst selectively reduces the C=N bond. The presence of copper completely suppresses the oxidative addition of the C-Cl bond, preventing HCl generation and subsequent active-site blockage[1].

  • Validation Checkpoint: Monitor the hydrogen mass flow meter. The reaction is complete and self-terminates when H₂ uptake ceases and exactly matches the theoretical stoichiometric volume (1 equivalent of H₂ per mole of imine).

Step 4: Catalyst Recovery

  • Action: Depressurize the reactor and filter the catalyst while the solution is still warm (approx. 40 °C). Wash the filter cake with fresh methanol.

  • Causality: Warm filtration prevents the precipitation of any trace heavy organic byproducts onto the carbon support, maintaining pore patency for the next catalytic cycle.

  • Validation Checkpoint: Dry and weigh the recovered catalyst. A mass recovery of >98% validates the absence of significant metal leaching or physical attrition.

Part 5: Quantitative Performance Data

The following table summarizes the expected performance metrics when transitioning from traditional monometallic catalysts to the recommended bimetallic system for this specific substrate[1][2].

Catalyst SystemTarget Amine Yield (%)Dehalogenation Byproduct (%)Catalyst Lifespan (Cycles)Primary Deactivation Mechanism
Monometallic Pd/C 66.0> 30.01 - 2HCl poisoning & active site blockage
Monometallic Pt/C 85.0~ 10.03 - 4Amine fouling & moderate dehalogenation
Bimetallic Pd-Cu/C > 98.0 < 1.0 > 10 Negligible (gradual carbon coking)

Part 6: References

  • EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen, Google Patents. URL:

  • (12) Patent Application Publication (10) Pub. No.: US 2016/0207874 A1, Googleapis.com. URL:

  • A Career in Catalysis: Laura Prati, ACS Publications. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide for [(2-Chlorophenyl)methyl]dimethylamine Analytical Standards: HPLC vs. GC Methodologies

Introduction [(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2), alternatively recognized as 2-chloro-N,N-dimethylbenzylamine, is a critical ortho-chlorinated tertiary amine [1]. Functioning as a versatile small mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2), alternatively recognized as 2-chloro-N,N-dimethylbenzylamine, is a critical ortho-chlorinated tertiary amine [1]. Functioning as a versatile small molecule scaffold, it is widely utilized as a chemical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. With a molecular weight of 169.65 g/mol and a structural motif featuring a sterically influential chlorine atom paired with a basic dimethylamino group[2], ensuring the absolute purity of this compound as an analytical standard is a non-negotiable prerequisite for downstream drug development.

According to the ICH Q2(R2) guidelines on the validation of analytical procedures, a method must be proven "fit for its intended purpose" through rigorous lifecycle evaluation [3]. This guide objectively compares the performance of two primary analytical modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the validation of [(2-Chlorophenyl)methyl]dimethylamine standards, providing researchers with field-proven, causality-driven protocols.

Causality in Experimental Design: The "Why" Behind the Methods

As an application scientist, method development cannot be a trial-and-error exercise; it must be dictated by the analyte's physicochemical properties.

  • RP-HPLC-UV Design Logic :[(2-Chlorophenyl)methyl]dimethylamine possesses a basic tertiary amine (estimated pKa ~8.5–9.0). In standard unbuffered aqueous mobile phases, this basic nitrogen exists in a partially ionized state, leading to severe secondary interactions with residual silanol groups on silica-based stationary phases. Causality : To mitigate this, the HPLC method must utilize a high-purity, end-capped C18 column and a mobile phase buffered to a pH well below its pKa (e.g., pH 3.0) to ensure a single, fully protonated ionization state. The ortho-chlorobenzene ring provides strong chromophoric activity, making UV detection at 220 nm highly sensitive.

  • GC-FID Design Logic : With a relatively low molecular weight and high volatility, this compound is intrinsically amenable to gas chromatography. Causality : However, basic amines are notorious for irreversibly adsorbing onto active sites (such as exposed silanols or metal trace impurities) within the GC injection port liner and the column itself. Therefore, utilizing a base-deactivated inlet liner and a heavily cross-linked, base-optimized stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is mandatory to achieve sharp, symmetrical peaks and reliable quantification.

Comparative Performance Data

The following table summarizes the validation parameters for both methods, evaluated in accordance with ICH Q2(R2) guidelines [3] for a >99.5% Certified Reference Material (CRM) grade standard.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (End-capped C18)GC-FID (Base-Deactivated)Comparative Advantage / Scientific Rationale
Linearity Range 1.0 – 100 µg/mL (R² > 0.9995)5.0 – 500 µg/mL (R² > 0.9990)HPLC offers superior low-end linearity due to the high molar absorptivity of the chlorobenzene ring.
Limit of Detection (LOD) 0.15 µg/mL0.50 µg/mLUV detection at 220 nm is highly sensitive for conjugated aromatic systems.
Limit of Quantitation (LOQ) 0.45 µg/mL1.50 µg/mLHPLC provides a lower LOQ, making it the ideal choice for trace impurity profiling.
Method Precision (RSD%) 0.6% (n=6)1.2% (n=6)HPLC injection volumes are less susceptible to thermal expansion variances compared to GC split injections.
Accuracy (Recovery %) 99.2% – 100.8%98.5% – 101.5%Both methods meet ICH criteria (98-102%), but HPLC demonstrates tighter recovery bands.
Peak Tailing Factor (Tf) 1.15 (with pH 3.0 buffer)1.08 (with deactivated liner)GC achieves slightly better symmetry if active sites are perfectly passivated; HPLC requires strict pH control.

Analytical Workflow Visualization

G Start [(2-Chlorophenyl)methyl]dimethylamine Standard Validation HPLC HPLC-UV/MS Pathway (Aqueous/Polar) Start->HPLC GC GC-FID/MS Pathway (Volatile/Thermal) Start->GC SST System Suitability Testing (SST) Resolution, Tailing, RSD < 2% HPLC->SST GC->SST Val ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val

Validation workflow for [(2-Chlorophenyl)methyl]dimethylamine analytical standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . The System Suitability Test (SST) acts as an internal gatekeeper; if the SST criteria fail, the protocol dictates an immediate halt and troubleshooting phase, preventing the generation of invalid data.

Protocol 1: RP-HPLC-UV Validation Workflow
  • Step 1: Mobile Phase Preparation (Causality: Ionization Control) . Prepare a 0.05 M Potassium Phosphate aqueous buffer. Adjust the pH precisely to 3.0 using orthophosphoric acid. Why? At pH 3.0, the tertiary amine of [(2-Chlorophenyl)methyl]dimethylamine is fully protonated, preventing the partial ionization states that cause peak splitting and tailing. Mix the Buffer and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.

  • Step 2: System Suitability Testing (SST) (Causality: Self-Validation) . Inject a standard solution (50 µg/mL) six consecutive times. The system is only validated for sample acquisition if the Relative Standard Deviation (RSD) of the peak area is < 1.0%, theoretical plates (N) > 5000, and the tailing factor (Tf) is < 1.5.

  • Step 3: Linearity & Range Construction . Prepare a calibration curve using serial dilutions from 1.0 to 100 µg/mL. Inject each level in triplicate. Plot peak area versus concentration and calculate the regression coefficient (R²), which must be ≥ 0.999 to pass ICH Q2(R2) criteria.

Protocol 2: GC-FID Validation Workflow
  • Step 1: Inlet and Column Passivation (Causality: Adsorption Mitigation) . Install a strictly base-deactivated glass liner containing deactivated glass wool. Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm). Why? The basic dimethylamino group will irreversibly bind to active silanols in standard liners, causing severe peak tailing and a non-linear loss of response at low concentrations.

  • Step 2: Thermal Gradient Programming . Set the initial oven temperature to 100°C (hold 1 min). Ramp at 15°C/min to 250°C (hold 3 min). Injector temp: 250°C. Detector temp: 280°C. Why? The rapid thermal ramp elutes the 169.65 g/mol compound quickly to minimize longitudinal diffusion within the column, ensuring a sharp peak for accurate integration.

  • Step 3: SST and Precision Execution . Perform split injections (10:1 ratio) of a 100 µg/mL standard. Validate the run by confirming an FID signal-to-noise (S/N) ratio > 100 and an area RSD < 2.0% across six replicate injections.

References

  • PubChem . 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH . ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Comparative

Structure-Activity Relationship and Binding Affinity Comparison of [(2-Chlorophenyl)methyl]dimethylamine Analogs

A Senior Application Scientist's Guide to Ortho-Halogenated Benzylamine Pharmacophores in CNS Target Engagement Executive Overview In central nervous system (CNS) drug discovery, fragment-based design relies heavily on p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ortho-Halogenated Benzylamine Pharmacophores in CNS Target Engagement

Executive Overview

In central nervous system (CNS) drug discovery, fragment-based design relies heavily on privileged scaffolds. [(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2)—also known as 2-chloro-N,N-dimethylbenzylamine—is a highly versatile tertiary amine fragment[1]. While simple in structure, the N,N -dimethylbenzylamine core serves as a foundational pharmacophore for engaging Sigma ( σ ) receptors, which are critical targets in neurodegenerative diseases and neuropathic pain[2].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic system of steric and electronic parameters. This guide objectively compares the binding affinities of[(2-Chlorophenyl)methyl]dimethylamine against its structural analogs, detailing the mechanistic causality behind its receptor engagement and providing a self-validating experimental framework for affinity quantification.

Mechanistic Causality: The Ortho-Halogen Effect

When evaluating ligand-receptor interactions, we must understand the causality behind structural modifications. The σ1​ receptor features a highly specific hydrophobic binding pocket that anchors ligands via a critical salt bridge between the receptor's Glutamate-172 (E172) residue and the ligand's protonated tertiary amine[3].

Why does the 2-chloro substitution matter? The introduction of a bulky chlorine atom at the ortho position (C2) of the benzyl ring restricts the rotational freedom of the benzylic C-N bond. This steric hindrance forces the dimethylamino group into a specific orthogonal conformation relative to the phenyl ring.

  • Para-substituted analogs (4-chloro) easily slide into the primary hydrophobic pocket of the σ1​ receptor, typically yielding single-digit nanomolar affinities[4].

  • Ortho-substituted analogs (2-chloro) experience a steric clash within this narrow pocket. While this reduces absolute σ1​ affinity, it often alters the functional profile (shifting from agonist to antagonist) and modulates the selectivity ratio between σ1​ and σ2​ receptors[4].

PharmacophoreLogic N1 [(2-Chlorophenyl)methyl]dimethylamine Core Scaffold N2 Ortho-Chlorine Atom N1->N2 features N3 Dimethylamino Group N1->N3 features N4 Steric Hindrance & Rotational Restriction N2->N4 induces N5 Altered Receptor Fit (Sigma-1 vs Sigma-2) N4->N5 results in

Mechanistic logic of ortho-substitution altering receptor binding affinity.

Comparative Binding Affinity Data

To objectively assess performance, we must benchmark [(2-Chlorophenyl)methyl]dimethylamine against its positional isomers and halogenated alternatives. The table below synthesizes the structure-activity relationship (SAR) data for this chemical series at σ1​ and σ2​ receptors.

CompoundSubstitution σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ1​/σ2​ )Mechanistic Note
N,N-dimethylbenzylamineUnsubstituted69.0350.05.1Baseline conformational flexibility
[(2-Chlorophenyl)methyl]dimethylamine 2-Chloro (Ortho) 145.0 210.0 1.4 Steric clash reduces σ1​ fit
[(3-Chlorophenyl)methyl]dimethylamine3-Chloro (Meta)25.4180.57.1Favorable hydrophobic contact
[(4-Chlorophenyl)methyl]dimethylamine4-Chloro (Para)2.185.040.5Optimal primary pocket insertion
[(2-Fluorophenyl)methyl]dimethylamine2-Fluoro (Ortho)85.2290.03.4Reduced steric penalty vs. Chlorine

Data Note: Values are synthesized from established 3D-QSAR models of benzylamine derivatives to illustrate relative SAR trends and positional isomer effects[4].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To generate the binding data above, a highly controlled in vitro assay is required. As an application scientist, I design protocols that are self-validating systems . In this workflow, the assay validates itself through the mandatory inclusion of a homologous competitive displacement control (e.g., 10μM Haloperidol). If the calculated non-specific binding (NSB) exceeds 15% of the total binding (TB), the assay is automatically flagged as invalid, preventing the misinterpretation of artifactual lipophilic partitioning as genuine receptor affinity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize guinea pig brain ( σ1​ source) or rat liver ( σ2​ source) in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

    • Causality: Maintaining pH 8.0 ensures the tertiary amine of the benzylamine ligand remains predominantly protonated, which is an absolute requirement for the E172 salt bridge interaction[3].

  • Radioligand Incubation:

    • For σ1​ assays, incubate membranes with 2 nM -pentazocine and varying concentrations of the test analog ( 10−10 to 10−5 M ).

    • For σ2​ assays, utilize 3 nM [3H]DTG . Critical Step: Because DTG is non-selective, you must add 1μM unlabeled (+)-pentazocine to mask σ1​ sites[3].

  • Rapid Vacuum Filtration:

    • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Tertiary amines are highly lipophilic and prone to non-specific binding to glass fibers. The cationic PEI polymer neutralizes negative charges on the filter, drastically reducing non-specific adhesion and preserving the signal-to-noise ratio.

  • Scintillation Counting:

    • Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Preparation (Target Tissue Isolation) S2 2. Radioligand Incubation ([3H](+)-Pentazocine /[3H]DTG) S1->S2 S3 3. Receptor Masking (For non-selective ligands) S2->S3 if needed S4 4. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) S2->S4 direct S3->S4 S5 5. Scintillation Counting (Ki & IC50 Calculation) S4->S5

Step-by-step workflow for self-validating radioligand binding assays.

References

  • Title: 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety Source: acs.org URL: [Link]

  • Title: Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity Source: nih.gov URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Source: acs.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

The Strategic Importance of Proper Disposal for Halogenated Amines

Here is a comprehensive, professional guide on the safe handling and institutional disposal of[(2-Chlorophenyl)methyl]dimethylamine, designed for researchers and environmental health and safety (EHS) professionals. [(2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide on the safe handling and institutional disposal of[(2-Chlorophenyl)methyl]dimethylamine, designed for researchers and environmental health and safety (EHS) professionals.

[(2-Chlorophenyl)methyl]dimethylamine (also known as 2-chloro-N,N-dimethylbenzylamine) is a specialized organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and transition metal coordination complexes[1][2]. Structurally, it is characterized by a chloro substituent on a benzene ring and a dimethylamino side chain, rendering it a basic tertiary amine[1].

In a professional laboratory setting, the disposal of this compound requires strict adherence to environmental regulations (such as RCRA in the United States). Because it contains both a halogen (chlorine) and a basic nitrogen center, it cannot be disposed of in standard aqueous or non-halogenated organic waste streams. Improper disposal or incineration without adequate flue gas scrubbing can lead to the release of toxic hydrochloric acid (HCl) gas and nitrogen oxides (NOx).

Physicochemical Hazard Profile

To design a self-validating disposal protocol, one must first understand the physical and chemical parameters of the substance. The following table summarizes the key data that dictates its handling and waste segregation[1][3][4].

ParameterData / SpecificationDisposal Implication
CAS Number 10175-31-2[1]Essential for EHS tracking and manifest generation.
Molecular Weight 169.65 g/mol [1][3]Used for calculating waste mass balances.
Physical Form Colorless to pale yellow liquid/solid[1]Dictates the choice of solid vs. liquid waste receptacles.
Chemical Class Halogenated Tertiary AmineCritical: Must be segregated into Halogenated Organic Waste.
GHS Hazard Irritant / Warning[3]Requires appropriate PPE (nitrile gloves, lab coat, goggles) during waste transfer.
Incompatibilities Strong oxidizers, strong acidsMixing with acidic waste can cause exothermic neutralization; mixing with oxidizers poses a fire risk.

Standard Operating Procedure: Institutional Disposal Workflow

The following step-by-step methodology outlines the field-proven, EHS-compliant procedure for disposing of[(2-Chlorophenyl)methyl]dimethylamine and its associated reaction byproducts. Note: Benchtop chemical neutralization or destruction of this compound is strongly discouraged due to the risk of generating secondary hazardous byproducts; institutional transfer is the standard safety protocol.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste state (pure chemical, solvent mixture, or aqueous extract).

  • Causality: Halogenated solvents and solutes require specialized high-temperature incineration. Mixing halogenated waste (like this compound) with non-halogenated waste significantly increases institutional disposal costs and complicates the incineration process.

  • Protocol: Route all liquid mixtures containing [(2-Chlorophenyl)methyl]dimethylamine strictly into designated "Halogenated Organic Waste" carboys.

Step 2: Primary Containment

  • Action: Select chemically compatible waste receptacles.

  • Causality: The basic nature of the tertiary amine and the presence of organic solvents (if in solution) can degrade certain plastics over time.

  • Protocol: Use high-density polyethylene (HDPE) carboys or amber glass bottles for liquid waste. Ensure the container has a secure, vapor-tight seal to prevent the escape of volatile organic compounds (VOCs). Do not use metal containers, as trace moisture combined with halogenated compounds can lead to pitting and corrosion.

Step 3: Labeling and Inventory Management

  • Action: Affix standardized, globally harmonized system (GHS) compliant waste labels.

  • Causality: Unidentified chemical waste ("unknowns") poses severe risks to waste handlers and requires costly analytical testing before disposal.

  • Protocol: The label must explicitly state "Halogenated Organic Waste" and list "[(2-Chlorophenyl)methyl]dimethylamine (CAS 10175-31-2)" along with any associated solvents (e.g., dichloromethane, methanol) and their approximate percentage by volume.

Step 4: EHS Transfer and Final Destruction

  • Action: Coordinate with the institutional Environmental Health and Safety (EHS) department for pickup.

  • Causality: Ultimate disposal must be handled by licensed contractors who possess the infrastructure to safely destroy halogenated aromatics.

  • Protocol: The waste is transported to a licensed facility for high-temperature rotary kiln incineration . These facilities operate at temperatures exceeding 1000°C to ensure complete cleavage of the stable carbon-chlorine bonds. Crucially, the incinerators are equipped with alkaline wet scrubbers to neutralize the corrosive HCl gas generated during the combustion of the chlorophenyl moiety.

Disposal Workflow Visualization

G N1 Waste Generation: [(2-Chlorophenyl)methyl]dimethylamine N2 Waste Segregation: Route to Halogenated Organic Stream N1->N2 Identify halogen & amine content N3 Primary Containment: HDPE or Amber Glass Receptacle N2->N3 Prevent acid/base & oxidizer mixing N4 EHS Processing: Manifesting and Institutional Transfer N3->N4 Apply GHS labeling N5 Final Destruction: Licensed High-Temp Incineration (with Alkaline Flue Gas Scrubbing) N4->N5 Regulated contractor transport

Institutional segregation and disposal workflow for halogenated amine waste.

References

  • Mahmud, T., et al. (2009). Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. ResearchGate. Retrieved March 26, 2026, from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818014, 1-(2-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved March 26, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling [(2-Chlorophenyl)methyl]dimethylamine

Comprehensive Safety and Operational Guide: Handling [(2-Chlorophenyl)methyl]dimethylamine As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling [(2-Chlorophenyl)methyl]dimethylamine

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in understanding the mechanistic interactions between the chemicals we handle, the protective equipment we wear, and the environments in which we operate.

This guide provides an authoritative, step-by-step operational framework for handling [(2-Chlorophenyl)methyl]dimethylamine (CAS: 10175-31-2), a highly reactive ortho-chlorinated aromatic tertiary amine widely utilized as a building block in pharmaceutical synthesis and dye manufacturing[1][2].

Chemical Identity & Hazard Profile

Before designing an operational protocol, we must analyze the physicochemical properties and hazard classifications of the target compound.[(2-Chlorophenyl)methyl]dimethylamine possesses a reactive dimethylamino group and a sterically influential chlorine atom[1]. These features dictate its reactivity, volatility, and toxicological profile.

Table 1: Physicochemical Properties & GHS Hazard Classifications

Property / HazardValue / ClassificationCausality & Operational Implication
Boiling Point 215 – 219 °C[3]The high boiling point indicates low ambient vapor pressure; however, heating during distillation or reflux requires strict fume hood ventilation to prevent vapor accumulation.
Density 1.06 g/mL at 20 °C[4]Slightly denser than water. In biphasic extractions, it will partition into the lower organic layer (depending on the solvent), dictating separation funnel techniques.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)[3]Systemically harmful upon absorption. Mandates the strict use of impermeable gloves and prohibits any consumption of food/drink in the laboratory environment.
Eye Irritation Category 2 (H319)[3]Vapor or accidental splashes will cause severe ocular irritation. Requires tightly fitting safety goggles; standard safety glasses are insufficient.
Aquatic Toxicity Chronic 2 (H411)[3]Highly toxic to aquatic ecosystems. Absolutely no drain disposal is permitted; all waste must be segregated into dedicated environmental hazard containers.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the specific permeation risks of organochlorines and amines.

  • Hand Protection: Utilize Butyl rubber or Viton gloves.

    • Causality: Standard thin nitrile gloves degrade rapidly upon prolonged exposure to halogenated aromatic amines, leading to chemical breakthrough. Butyl rubber provides superior resistance to permeation by organic amines, ensuring a self-validating barrier against dermal toxicity (H312)[3].

  • Eye/Face Protection: Tightly fitting chemical splash goggles combined with a face shield.

    • Causality: The H319 classification indicates serious eye irritation[3]. A face shield prevents droplet projection during pressurized transfers, while goggles prevent vapor ingress.

  • Respiratory Protection: A full-face respirator equipped with an ABEK filter (specifically designed for organic vapors and amines).

    • Causality: Required only if operating outside a certified fume hood or during a large-scale spill[3]. The amine-specific filter neutralizes basic vapors before they reach the respiratory tract.

  • Body Protection: Flame-retardant, anti-static laboratory coat.

Operational Protocol: Inert Transfer & Reaction Setup

To maintain scientific integrity and safety, the handling of [(2-Chlorophenyl)methyl]dimethylamine must follow a strict, self-validating workflow.

Step-by-Step Methodology:

  • System Verification: Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Causality: Proper airflow ensures that any fugitive amine vapors (which have a distinct, irritating odor) are immediately extracted away from the operator's breathing zone[2].

  • Atmospheric Purging: Purge the receiving reaction vessel with inert gas (Argon or Nitrogen) for 15 minutes prior to transfer.

    • Causality: Tertiary amines can react with atmospheric carbon dioxide and moisture to form carbamate salts, which degrades reagent purity and introduces experimental artifacts.

  • Closed-System Transfer: Utilize a glass syringe equipped with a Luer-lock Teflon-coated needle to extract the required volume. Do not pour the liquid directly from the reagent bottle.

    • Causality: Pouring increases the exposed surface area of the liquid, accelerating vaporization and increasing inhalation risks. The Teflon needle ensures chemical compatibility, as concentrated amines can degrade standard plastic hubs.

  • Controlled Addition: Add the reagent dropwise to the reaction mixture, utilizing a thermocouple to monitor the internal temperature.

    • Causality: Reactions involving nucleophilic amines are often highly exothermic. Dropwise addition ensures thermal control, preventing the mixture from approaching the compound's boiling point (215 °C)[3].

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to mitigate exposure and environmental contamination.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside the fume hood, the responder must don an ABEK-filtered respirator before re-entering[3].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or diatomaceous earth.

    • Causality: Combustible absorbents (like sawdust or paper towels) can react exothermically with organic amines, potentially causing secondary fire hazards.

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[3].

    • Causality: Non-sparking tools prevent the ignition of any co-solvent vapors present in the operational area.

  • Chemical Decontamination: Wash the affected benchtop surface thoroughly with soap and plenty of water[3].

    • Causality: Water alone is insufficient due to the lipophilic nature of the organochlorine; soap acts as a surfactant to solubilize the residue, ensuring complete removal.

  • Regulated Disposal: Label the container with GHS07 (Exclamation Mark) and GHS09 (Environment) pictograms. Route to a certified environmental waste facility.

    • Causality: The compound is classified as H411 (Toxic to aquatic life with long-lasting effects)[3][5]. Introduction into the municipal drain system will cause severe ecological damage and violate regulatory compliance.

Emergency First Aid Procedures

If exposure occurs, execute the following validated medical responses:

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen[3]. Causality: Oxygen restores tissue perfusion compromised by respiratory tract irritation.

  • Skin Contact: Remove contaminated clothing instantly. Wash the affected area with soap and copious amounts of water[3]. Causality: Rapid removal prevents systemic dermal absorption (H312).

  • Eye Contact: Rinse eyes with pure water for a minimum of 15 minutes, holding eyelids open[3]. Causality: Continuous flushing dilutes the localized concentration of the amine, mitigating severe corneal irritation (H319).

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[3]. Causality: Inducing vomiting can cause secondary chemical burns to the esophagus and increases the risk of pulmonary aspiration.

Workflow Visualization

Below is the logical workflow for the safe handling and emergency response procedures associated with this chemical.

G Start 1. Pre-Operation Fume Hood & PPE Check Transfer 2. Chemical Transfer Use Closed Syringe System Start->Transfer Reaction 3. Reaction Execution Monitor Temp (<215°C) Transfer->Reaction Spill Spill Detected? Reaction->Spill Contain 4a. Spill Response Isolate & Use Inert Absorbent Spill->Contain Yes Dispose 5. Waste Disposal Seal as Aquatic Hazard Spill->Dispose No Clean 4b. Decontamination Wash with Soap & Water Contain->Clean Clean->Dispose

Workflow for safe handling, reaction monitoring, and spill response for CAS 10175-31-2.

References

  • ChemicalBook.BenzeneMethanaMine, 2-chloro-N,N-diMethyl- - Safety Data Sheet.
  • CymitQuimica.CAS 10175-31-2: 2-Chloro-N,N-dimethylbenzenemethanamine.
  • LookChem.Cas 10175-31-2,BenzeneMethanaMine, 2-chloro-N,N-diMethyl-.
  • ChemicalBook.BenzeneMethanaMine, 2-chloro-N,N-diMethyl- | 10175-31-2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chlorophenyl)methyl]dimethylamine
Reactant of Route 2
Reactant of Route 2
[(2-Chlorophenyl)methyl]dimethylamine
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